Lappaol F
Description
an antineoplastic agent isolated from the plant Arctium lappa; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3/t24-,25+,28-,29-,36+,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNKOCZXAVTXTG-NYGVLQSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O[C@@H]([C@H]6CO)C7=CC(=C(C=C7)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318593 | |
| Record name | Lappaol F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69394-17-8 | |
| Record name | Lappaol F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69394-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lappaol F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069394178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lappaol F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAPPAOL F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CE539C44W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Preclinical Characterization of Lappaol F from Arctium lappa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol F, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a promising natural product with potent anticancer properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and preclinical evaluation of this compound. It includes detailed experimental protocols for its extraction and purification, as well as for key bioassays used to elucidate its mechanism of action. Quantitative data on its bioactivity are summarized, and its impact on critical signaling pathways is visualized. This document is intended to serve as a comprehensive resource for researchers in oncology, natural product chemistry, and drug development.
Introduction
Arctium lappa, commonly known as burdock, has a long history of use in traditional medicine for treating various ailments, including cancer.[1] Modern phytochemical investigations have led to the isolation of numerous bioactive compounds from this plant, with a particular focus on lignans from its seeds.[1][2] Among these, this compound, a complex lignanoid, has been identified as a potent anticancer agent.[1] Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[3] This guide details the scientific journey from the discovery of this compound to the characterization of its anticancer effects and underlying molecular mechanisms.
Discovery and Isolation of this compound
The discovery of this compound is a result of bioassay-guided fractionation of extracts from Arctium lappa seeds.[2] The general workflow for its isolation and purification involves solvent extraction followed by a series of chromatographic separations.
Experimental Protocol: Isolation and Purification
This protocol is a composite of established methods for lignan isolation from Arctium lappa.[2][4]
2.1.1. Plant Material and Extraction:
-
Obtain air-dried and powdered seeds of Arctium lappa L.
-
Perform extraction by maceration with 95-100% ethanol at room temperature for 72 hours.[4] Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, ethanol) can be employed.[5]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
2.1.2. Chromatographic Purification:
-
Initial Fractionation (Macroporous Resin Chromatography):
-
Subject the crude extract to column chromatography on MCI macroporous resin.
-
Elute with a stepwise gradient of methanol in water (e.g., 40%, 70%, 95% methanol) to yield several fractions.[2]
-
-
Intermediate Purification (High-Speed Counter-Current Chromatography - HSCCC):
-
Further purify the lignan-rich fractions from the previous step using HSCCC.
-
A typical two-phase solvent system for separating lignans is petroleum ether-ethyl acetate-methanol-water at varying volume ratios.[2]
-
-
Final Purification (Semi-preparative HPLC):
-
Subject the HSCCC-purified fractions containing this compound to semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water is commonly used for the separation of lignans.[4] The exact gradient should be optimized based on the specific column and system.
-
Detection: UV detector at 280 nm.[4]
-
Collect the fractions corresponding to the this compound peak.
-
-
Purity Assessment:
Structural Elucidation
The structure of this compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight (C₄₀H₄₂O₁₂) and elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex chemical structure and stereochemistry.[3][6][7][8][9][10]
The ¹H NMR spectral data for this compound (400 MHz, in CDCl₃) has been reported as: δ (ppm): 6.61 (1H, s, H-2), 6.48 (1H, s, H-6).[3]
Preclinical Anticancer Activity of this compound
This compound has demonstrated significant growth-inhibitory effects against a variety of human cancer cell lines in a time- and dose-dependent manner.[3]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of this compound have been determined in several cancer cell lines using the Sulforhodamine B (SRB) assay.[11][12]
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µmol/L) | Reference |
| HeLa | Cervical Cancer | 72 | 41.5 | [11] |
| MDA-MB-231 | Breast Cancer | 72 | 26.0 | [11] |
| SW480 | Colorectal Cancer | 72 | 45.3 | [11] |
| PC3 | Prostate Cancer | 72 | 42.9 | [11] |
Cell Cycle Arrest
Flow cytometry analysis has revealed that this compound induces cell cycle arrest, primarily at the G1 and G2 phases.[3] This arrest is associated with the induction of cell cycle inhibitors like p21 and p27, and the reduction of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[3]
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been confirmed in xenograft mouse models.
| Xenograft Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference |
| HeLa Cells in Nude Mice | Intravenous Injection | 5 mg/kg/day | 15 days | 54% | [3] |
| HeLa Cells in Nude Mice | Intravenous Injection | 10 mg/kg/day | 15 days | 64% | [3] |
| SW480 Cells in BALB/c Nude Mice | Intravenous Injection | 10 or 20 mg/kg | 15 days | Significant Inhibition | [11] |
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The Hippo-YAP pathway has been identified as a primary target.
The Hippo-YAP Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development.[13] The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway.[13] this compound has been shown to inhibit YAP at both the transcriptional and post-translational levels.[11]
Mechanism of this compound-mediated YAP Inhibition:
-
Transcriptional Repression: this compound downregulates the mRNA levels of YAP.[11]
-
Post-translational Regulation: this compound increases the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, leading to its degradation.[11] This results in decreased nuclear localization of YAP and subsequent downregulation of its target genes, such as BIRC5 (survivin), c-Myc, and Bcl-2.[11]
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. publications.iupac.org [publications.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. YAP - Mediator of the Hippo Signaling Pathway | Cell Signaling Technology [cellsignal.com]
Lappaol F: A Technical Guide to its Chemical Structure, Properties, and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol F, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a promising natural product with significant anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for its isolation and for the experimental evaluation of its anticancer effects are presented. Furthermore, this guide visualizes the key signaling pathway modulated by this compound and a general experimental workflow for its biological characterization.
Chemical Structure and Identification
This compound is a complex dilignan with the IUPAC name (3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one[1]. Its structure was elucidated using various spectroscopic methods, including UV, IR, MS, and 1H and 13C NMR, and 2D-NMR[2].
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₂O₁₂ | [1][3] |
| Molecular Weight | 714.76 g/mol | [1][3] |
| Exact Mass | 714.26762677 Da | [1] |
| CAS Number | 69394-17-8 | [1][3] |
| IUPAC Name | (3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | [1] |
| SMILES | COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O--INVALID-LINK--C7=CC(=C(C=C7)O)OC | [1] |
| InChI Key | YXNKOCZXAVTXTG-NYGVLQSXSA-N | [1][3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] |
| Appearance | Powder | [4] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [3] |
Biological Activity and Mechanism of Action
This compound exhibits potent anticancer activity across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of the Hippo-YAP signaling pathway, leading to cell cycle arrest and apoptosis.
In Vitro Anticancer Activity
This compound has demonstrated significant growth inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values after 72 hours of treatment are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HeLa | Cervical Cancer | 41.5 | [2][5] |
| MDA-MB-231 | Breast Cancer | 26.0 | [2][5] |
| SW480 | Colorectal Cancer | 45.3 | [2][5] |
| PC3 | Prostate Cancer | 42.9 | [2][5] |
| LNCaP | Prostate Cancer | 40 µg/mL | [2] |
Mechanism of Action: Inhibition of the Hippo-YAP Pathway
This compound exerts its anticancer effects by targeting the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and apoptosis. This compound treatment leads to the downregulation of the transcriptional co-activator Yes-associated protein (YAP) at both the mRNA and protein levels[2][5]. This is achieved through a dual mechanism: transcriptional repression of the YAP gene and post-translational regulation via the upregulation of 14-3-3σ[2][5]. The protein 14-3-3σ promotes the cytoplasmic retention and subsequent degradation of YAP, preventing its nuclear translocation and transcriptional activity[2][5].
The inhibition of YAP leads to the downregulation of its target genes, which are involved in cell proliferation and survival, including BIRC5 (survivin), GLI2, c-Myc, and Bcl-2[5].
Caption: this compound-mediated inhibition of the Hippo-YAP signaling pathway.
Cell Cycle Arrest and Apoptosis
This compound induces both G1 and G2 phase cell cycle arrest in cancer cells[6]. This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1)[6]. Furthermore, this compound treatment promotes apoptosis in various cancer cell lines[5].
In Vivo Antitumor Activity
In preclinical xenograft models, this compound has demonstrated significant antitumor activity. Intravenous administration of this compound to nude mice bearing human colon cancer (SW480) xenografts resulted in a dose-dependent inhibition of tumor growth[5]. At doses of 10 and 20 mg/kg/day for 15 days, tumor growth was inhibited by 48% and 55%, respectively, without significant toxicity to the animals[5].
Experimental Protocols
Isolation of this compound from Arctium lappa
A bioactivity-guided fractionation protocol has been successfully used to isolate this compound from the seeds of Arctium lappa[2]. The general workflow is as follows:
-
Extraction: The dried seeds of Arctium lappa are extracted with hot 95% ethanol. The resulting solution is concentrated in vacuo to yield a crude residue.
-
Liquid-Liquid Partition: The ethanolic extract is suspended in water and subjected to sequential liquid-liquid partition with solvents of increasing polarity:
-
Hexane
-
Ethyl acetate
-
n-butanol The active components, including this compound, are primarily localized in the ethyl acetate fraction.
-
-
Chromatographic Purification: The ethyl acetate fraction is further purified using repeated column chromatography followed by preparative Thin Layer Chromatography (TLC) to afford pure this compound.
Note: This is a generalized protocol. Specific details of the chromatographic conditions (stationary and mobile phases) are not fully detailed in the cited literature.
Chemical Synthesis
A detailed, publicly available protocol for the total synthesis of this compound has not been identified in the scientific literature. The compound may be available through custom synthesis from specialized chemical suppliers.
In Vitro Anticancer Activity Assays
The following diagram outlines a general workflow for evaluating the in vitro anticancer effects of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Methodologies:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, SW480, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay: Cells are treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours). Cell viability is assessed using methods such as the MTT or Sulforhodamine B (SRB) assay to determine IC₅₀ values.
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).
-
Cell Cycle Analysis: Cells are treated with this compound, fixed, and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.
-
Western Blotting: Total protein is extracted from this compound-treated cells. Proteins of interest (e.g., YAP, p-YAP, 14-3-3σ, BIRC5, Bcl-2, c-Myc) are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is isolated, and reverse transcribed to cDNA. The mRNA expression levels of target genes (e.g., YAP, 14-3-3σ) are quantified using qRT-PCR with specific primers.
-
Immunofluorescence: The subcellular localization of proteins like YAP is visualized by immunofluorescence microscopy. Cells are fixed, permeabilized, and incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody and nuclear counterstaining (e.g., DAPI).
Conclusion
This compound is a potent anticancer agent with a well-defined mechanism of action involving the inhibition of the Hippo-YAP signaling pathway. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its in vivo efficacy and low toxicity in preclinical models, makes it a strong candidate for further development as a cancer therapeutic. This guide provides a foundational resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:69394-17-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. lappa burdock extract: Topics by Science.gov [science.gov]
- 6. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Lappaol F: A Lignan Compound in Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol F, a dibenzylbutyrolactone lignan isolated from the seeds of Arctium lappa L. (burdock), has emerged as a promising natural compound in the field of oncology.[1][2] Extensive preclinical research demonstrates its potent anticancer activities across a spectrum of cancer types through the modulation of critical cellular processes including cell cycle progression, apoptosis, and signal transduction. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a deeper understanding and guide future research and development efforts.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities.[3][4] this compound, derived from the well-known medicinal plant Arctium lappa, has garnered significant attention for its selective cytotoxicity towards cancer cells while exhibiting minimal effects on non-tumorigenic cells.[1] This selectivity, coupled with its efficacy in both in vitro and in vivo models, positions this compound as a strong candidate for development as an anticancer therapeutic agent.[1] This document serves as a technical resource, consolidating the key findings and methodologies from seminal studies on this compound to support ongoing and future cancer research.
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound has been quantified across various cancer cell lines and in preclinical animal models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| HeLa | Cervical Cancer | 41.5 | [2][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26.0 | [2][5] |
| SW480 | Colorectal Cancer | 45.3 | [2][5] |
| PC3 | Prostate Cancer | 42.9 | [2][5] |
| HCT15 | Colorectal Cancer | 51.4 (at 48h) | [6][7] |
| HCT116 | Colorectal Cancer | 32.8 (at 48h) | [6][7] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| HeLa Xenograft | This compound | 5 mg/kg/day (i.v.) for 15 days | 54% | [8] |
| HeLa Xenograft | This compound | 10 mg/kg/day (i.v.) for 15 days | 64% | [8] |
| SW480 Xenograft | This compound | 10 mg/kg/day (i.v.) for 15 days | 52% (weight), 48% (size) | [2] |
| SW480 Xenograft | This compound | 20 mg/kg/day (i.v.) for 15 days | 57% (weight), 55% (size) | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. The primary mechanisms identified to date involve the induction of cell cycle arrest and apoptosis through the modulation of the Hippo-YAP and PI3K/AKT pathways.
Cell Cycle Regulation
This compound induces cell cycle arrest at both the G1 and G2/M phases in various cancer cell lines.[1][8] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors and the downregulation of cyclins and CDKs.
Caption: this compound induces cell cycle arrest by upregulating p21, p27, and p57, and downregulating CDK1, CDK2, and Cyclin B1.
Hippo-YAP Signaling Pathway
The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development. This compound has been identified as an inhibitor of Yes-associated protein (YAP), a key downstream effector of this pathway.[2][5]
Caption: this compound inhibits the Hippo-YAP pathway by downregulating YAP expression and promoting its cytoplasmic retention.
PI3K/AKT/mTOR and GSK-3β/YAP/β-catenin Signaling in Triple-Negative Breast Cancer (TNBC)
In the context of TNBC, this compound has been shown to inhibit epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by modulating the PI3K/AKT/mTOR and GSK-3β/YAP/β-catenin signaling pathways.[9]
Caption: this compound inhibits EMT in TNBC by targeting the PI3K/AKT/mTOR and GSK-3β/YAP/β-catenin pathways.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the anticancer effects of this compound.
Cell Viability Assays (MTT and SRB)
These assays are used to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using MTT or SRB assays.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 75 µmol/L) for specified durations (e.g., 24, 48, 72 hours).[2]
-
For the MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized with a Tris-based solution. The absorbance is then read at a specific wavelength (e.g., 510 nm).[2][10]
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
-
Protocol:
-
Cancer cells are treated with this compound at various concentrations (e.g., 0, 25, 50, 75 µmol/L) for a specified time (e.g., 48 hours).[2][11]
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Protocol:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., YAP, p21, CDK1, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[2][12]
-
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the antitumor efficacy of this compound in vivo.
-
Protocol:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., HeLa, SW480).[2][5][8]
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., intravenous injection) at defined doses (e.g., 5, 10, or 20 mg/kg/day) for a set period (e.g., 15 days).[2][8] The control group receives the vehicle.
-
Tumor volume and body weight are monitored regularly throughout the experiment.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent with a well-defined, multi-targeted mechanism of action. Its ability to induce cell cycle arrest and apoptosis, and to inhibit key oncogenic signaling pathways like Hippo-YAP and PI3K/AKT, underscores its therapeutic promise. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between its dose, exposure, and response.
-
Combination Therapies: To investigate the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.
-
Lead Optimization: To synthesize and evaluate analogs of this compound with improved potency, selectivity, and drug-like properties.
-
Clinical Trials: To translate the promising preclinical findings into clinical settings to evaluate the safety and efficacy of this compound in cancer patients.
The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of malignancies.
References
- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 9. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
The Mechanism of Action of Lappaol F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignan derived from the seeds of the burdock plant (Arctium lappa L.), has emerged as a compound of significant interest in oncological research. Exhibiting potent antitumor activities both in vitro and in vivo, this compound has demonstrated a multi-faceted mechanism of action primarily centered on the disruption of key signaling pathways that govern cancer cell proliferation, survival, and cell cycle progression. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, with a focus on its effects on the Hippo-YAP signaling pathway and cell cycle regulation. Additionally, preliminary evidence for its anti-inflammatory and antioxidant properties will be discussed.
Core Mechanism of Action: Anticancer Activity
The primary anticancer effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This is achieved through the modulation of critical signaling pathways, most notably the Hippo-YAP pathway.
Inhibition of the Hippo-YAP Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is frequently implicated in cancer development. The transcriptional co-activator Yes-associated protein (YAP) is the main downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival.
This compound has been shown to be a potent inhibitor of the Hippo-YAP signaling pathway.[1][2][3][4] Its mechanism of inhibition involves both transcriptional and post-translational regulation of YAP.[1][2][3][4]
Transcriptional Regulation: this compound treatment leads to a significant downregulation of YAP mRNA levels in cancer cells.[1][5] This suggests that this compound interferes with the transcriptional machinery responsible for YAP gene expression.
Post-translational Regulation: A key mechanism of YAP regulation is its phosphorylation, which leads to its sequestration in the cytoplasm and subsequent degradation. This compound promotes the expression of 14-3-3σ, a protein that binds to phosphorylated YAP, retaining it in the cytoplasm and preventing its nuclear translocation.[1][2] This cytoplasmic retention inhibits YAP's ability to act as a transcriptional co-activator.
The inhibition of YAP by this compound leads to the downregulation of its target genes, which are critical for cancer cell proliferation and survival. These include:
-
BIRC5 (Survivin): An inhibitor of apoptosis.
-
c-Myc: A potent oncoprotein that drives cell proliferation.
-
Bcl-2: An anti-apoptotic protein.
Caption: this compound induces cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference(s) |
| HeLa | Cervical Cancer | 41.5 | [1][2] |
| MDA-MB-231 | Breast Cancer | 26.0 | [1][2] |
| SW480 | Colorectal Cancer | 45.3 | [1][2] |
| PC3 | Prostate Cancer | 42.9 | [1][2] |
Table 1: In Vitro Cytotoxicity of this compound
| Animal Model | Cancer Cell Line | Dosage and Administration | Tumor Growth Inhibition | Reference(s) |
| BALB/c Nude Mice | SW480 | 10 mg/kg/day, i.v. for 15 days | 52% (by weight) | [3][5] |
| BALB/c Nude Mice | SW480 | 20 mg/kg/day, i.v. for 15 days | 57% (by weight) | [3][5] |
| Nude Mice | HeLa | 5 mg/kg/day, i.v. for 15 days | 54% | [6] |
| Nude Mice | HeLa | 10 mg/kg/day, i.v. for 15 days | 64% | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
Other Potential Mechanisms of Action
While the anticancer effects of this compound are the most extensively studied, preliminary evidence suggests that it may also possess anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Arctium lappa extracts have been traditionally used for their anti-inflammatory properties. While specific studies on this compound are limited, it has been reported to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production. [1]NO is a key inflammatory mediator, and its inhibition suggests a potential role for this compound in modulating inflammatory responses. Further research is needed to elucidate the precise mechanisms, which may involve the inhibition of inflammatory signaling pathways such as NF-κB.
Antioxidant Activity
The antioxidant potential of this compound has been suggested, though direct experimental evidence is not as robust as for its anticancer effects. As a phenolic compound, this compound may possess the ability to scavenge free radicals. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, would be necessary to quantify its antioxidant capacity.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75 µM) for different time points (e.g., 24, 48, 72 hours). [1]3. Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and dissolve the bound SRB with 10 mM Tris base solution (pH 10.5).
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
dot
Caption: Sulforhodamine B (SRB) assay workflow.
Western Blot Analysis
-
Cell Lysis: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., YAP, p-YAP, 14-3-3σ, p21, p27, Cyclin B1, CDK1, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration [frontiersin.org]
- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Lappaol F: A Novel Inhibitor of the Hippo-YAP Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of Lappaol F, a natural lignan, and its inhibitory effects on the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and apoptosis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel anti-cancer therapeutics targeting this key pathway.
Introduction to the Hippo-YAP Pathway and this compound
The Hippo signaling pathway plays a crucial role in organ size control and tissue homeostasis by regulating cell proliferation and apoptosis.[1][2][3][4] The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP).[2][5] When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival, such as BIRC5 (survivin), c-Myc, and Bcl-2.[6][7] Dysregulation of the Hippo pathway, leading to YAP hyperactivation, is a common feature in many human cancers.[3][6][8]
This compound, a lignan isolated from Arctium lappa Linné (Asteraceae), has emerged as a promising anti-cancer agent.[6][9] Recent studies have elucidated its mechanism of action, demonstrating that this compound exerts its anti-proliferative and pro-apoptotic effects by directly targeting and inhibiting the Hippo-YAP signaling pathway.[6][9][10] This document summarizes the key findings, quantitative data, and experimental methodologies related to the inhibition of the Hippo-YAP pathway by this compound.
Quantitative Data on this compound Activity
The anti-cancer efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µmol/L) at 72h |
| HeLa | Cervical Cancer | 41.5[9] |
| MDA-MB-231 | Breast Cancer | 26.0[9] |
| SW480 | Colorectal Cancer | 45.3[9] |
| PC3 | Prostate Cancer | 42.9[9] |
Table 2: In Vivo Efficacy of this compound in Colon Xenograft Model
| Treatment Group | Dosage | Duration | Outcome |
| Vehicle | - | 15 days | - |
| This compound | 10 mg/kg | 15 days | Reduced YAP expression, increased tumor cell apoptosis, and tumor growth inhibition.[9][10] |
| This compound | 20 mg/kg | 15 days | Reduced YAP expression, increased tumor cell apoptosis, and tumor growth inhibition.[9][10] |
| Paclitaxel (Positive Control) | 10 mg/kg | 15 days | - |
Mechanism of Action: Dual Inhibition of YAP
This compound inhibits the Hippo-YAP signaling pathway through a dual mechanism involving both transcriptional and post-translational regulation of YAP.[6][9]
Transcriptional Regulation
This compound has been shown to downregulate the mRNA levels of YAP, indicating a direct inhibitory effect at the transcriptional level.[6] This leads to a decrease in the overall cellular pool of YAP protein.
Post-Translational Regulation
A key aspect of this compound's mechanism is its ability to induce the expression of 14-3-3σ, a protein that plays a critical role in the cytoplasmic sequestration and subsequent degradation of phosphorylated YAP.[6][9] By increasing the levels of 14-3-3σ, this compound promotes the retention of YAP in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[6][9] This post-translational regulation is a crucial component of its anti-cancer effects.
The following diagram illustrates the proposed mechanism of this compound's inhibition of the Hippo-YAP signaling pathway.
Figure 1. Mechanism of this compound inhibition of the Hippo-YAP pathway.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the research on this compound and the Hippo-YAP pathway.
Cell Culture and Proliferation Assay
-
Cell Lines: HeLa, MDA-MB-231, SW480, and PC3 cancer cell lines were used.[9]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (Sulforhodamine B - SRB):
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with various concentrations of this compound for 24, 48, or 72 hours.[11]
-
After treatment, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with 0.4% SRB solution.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 515 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
-
Western Blotting
-
Protein Extraction: Cells were treated with this compound for the indicated times and concentrations. Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against YAP, 14-3-3σ, BIRC5, c-Myc, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from this compound-treated and control cells using TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription: cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative mRNA expression levels of YAP and 14-3-3σ were calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Immunofluorescence
-
Cell Seeding and Treatment: Cells were grown on coverslips in a 24-well plate and treated with this compound.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells were blocked with bovine serum albumin and then incubated with a primary antibody against YAP.
-
Secondary Antibody and Nuclear Staining: After washing, cells were incubated with a fluorescently labeled secondary antibody. The nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Imaging: The subcellular localization of YAP was observed and captured using a fluorescence microscope.
In Vivo Xenograft Model
-
Animal Model: BALB/c nude mice were used for the study.[9]
-
Tumor Inoculation: SW480 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When the tumors reached a certain volume, the mice were randomly assigned to treatment groups and intravenously injected with vehicle, this compound (10 or 20 mg/kg), or paclitaxel (10 mg/kg) for 15 days.[9][10]
-
Tumor Monitoring: Tumor volume was measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, the tumors were excised, weighed, and processed for histological analysis, immunohistochemistry for YAP expression, and TUNEL assay for apoptosis.
The following diagram illustrates a general experimental workflow for evaluating the effect of this compound.
Figure 2. General experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant development in the search for novel anti-cancer therapeutics that target the Hippo-YAP signaling pathway. Its dual mechanism of inhibiting YAP at both the transcriptional and post-translational levels provides a robust approach to suppressing the proliferation and survival of cancer cells.[6][9] The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and potentially develop this compound as a clinical candidate. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate its upstream molecular targets.
References
- 1. The Hippo-YAP signaling pathway and contact inhibition of growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of proliferation and cancer growth by the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo/Yap signaling controls epithelial progenitor cell proliferation and differentiation in the embryonic and adult lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation of Hippo pathway and implications for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration [frontiersin.org]
- 9. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Lappaol F: A Technical Guide to its Mechanism of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms through which Lappaol F, a natural lignan derived from Arctium lappa, induces cell cycle arrest in cancer cells. It consolidates findings from multiple studies, presenting signaling pathways, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts.
Core Mechanism: Multi-phasic Cell Cycle Arrest
This compound (LAF) is an anticancer agent that suppresses tumor cell growth by inducing cell cycle arrest.[1][2] Its mechanism is multifaceted, targeting different phases of the cell cycle depending on the cancer cell type.[3][4] The primary modes of action involve the upregulation of cyclin-dependent kinase inhibitors (CDKIs) and the modulation of key regulatory proteins, leading to arrest at the G1, S, and G2 phases.[1][3][5]
G1 and G2 Phase Arrest: The p21/p27 Axis
In a broad range of cancer cell lines, this compound induces cell cycle arrest in the G1 and G2 phases.[1][4] This is primarily achieved through the potent induction of the CDKIs p21 (CDKN1A) and p27 (CDKN1B).[1][6]
-
G1 Arrest: The induction of p21 and p27 is sufficient to inhibit the activity of CDK2/Cyclin E complexes, which are essential for the G1 to S phase transition. This prevents cells from initiating DNA replication.[3]
-
G2 Arrest: The arrest at the G2 phase is mediated by the suppression of the Cyclin B1/CDK1 complex.[1][6] Research has shown that p21 is crucial for this effect; the depletion of p21 abrogates LAF-mediated G2 arrest and the associated reduction in Cyclin B1 and CDK1 levels.[1][3] this compound-mediated induction of p21 occurs at the transcriptional level through the activation of its promoter.[1]
The following diagram illustrates the signaling pathway for this compound-induced G1/G2 arrest.
S Phase Arrest in Colorectal Cancer: The Role of CDKN1C/p57
In human colorectal cancer (CRC) cells, this compound specifically induces S phase arrest.[5][7] Proteomic analysis revealed that the most significantly upregulated protein following LAF treatment is CDKN1C/p57, another member of the Cip/Kip family of CDK inhibitors.[5][8]
The activation of p57 is the central event leading to the observed S phase arrest. Knockdown of CDKN1C/p57 was shown to significantly attenuate the cell cycle arrest and anti-proliferative effects of this compound in CRC cells.[5][8] This highlights a cell-type-specific mechanism of action.
Upstream Regulation: Inhibition of the Hippo-YAP Pathway
A key upstream mechanism for this compound's anticancer activity is the inhibition of the Hippo signaling pathway effector, Yes-associated protein (YAP).[7][9] YAP is a transcriptional co-activator that promotes the expression of numerous genes involved in cell proliferation and survival.[9]
This compound suppresses YAP at both the transcriptional and post-translational levels:
-
Transcriptional Repression: LAF treatment leads to a downregulation of YAP mRNA levels.[9][10]
-
Post-Translational Regulation: LAF significantly increases the expression of 14-3-3σ.[9][10] This protein binds to phosphorylated YAP, causing its retention in the cytoplasm and subsequent degradation, thereby preventing its nuclear translocation and pro-proliferative function.[9]
The inhibition of YAP is linked to the upregulation of CDK inhibitors like p21 and p27, suggesting that LAF's effects on the cell cycle are, at least in part, mediated through its regulation of the Hippo-YAP pathway.[8][11]
The diagram below outlines the inhibitory effect of this compound on the YAP signaling pathway.
Quantitative Data Summary
The anti-proliferative efficacy and cell cycle effects of this compound have been quantified across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference(s) |
| MCF-7 | Breast | - | 13.3 | [3] |
| MDA-MB-231 | Breast | - | 16.8 / 26.0 | [3][10] |
| RKO | Colon | - | 25.2 | [3] |
| HCT116 | Colon | 32.8 | - | [5][8] |
| SW480 | Colon | 47.1 | 45.3 | [5][8][10] |
| HCT15 | Colon | 51.4 | - | [5][8] |
| HeLa | Cervical | - | 41.5 | [10] |
| PC3 | Prostate | - | 42.9 | [10] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference(s) |
| MCF-7 | Control (DMSO) | 59% | 28% | 13% | [4] |
| 50 µM LAF (72h) | 79% | 13% | 8% | [4] | |
| HeLa | Control (DMSO) | 58% | 26% | 16% | [4] |
| 50 µM LAF (72h) | 70% | 16% | 14% | [4] | |
| MDA-MB-231 | Control (DMSO) | 52% | 25% | 23% | [4] |
| 50 µM LAF (72h) | 41% | 14% | 45% | [4] | |
| RKO | Control (DMSO) | 49% | 24% | 27% | [4] |
| 50 µM LAF (72h) | 30% | 10% | 60% | [4] | |
| HCT116 | Control (DMSO) | 50.1% | 20.3% | 29.6% | [7] |
| 50 µM LAF (48h) | 40.5% | 35.7% | 23.8% | [7] | |
| SW480 | Control (DMSO) | 55.4% | 18.2% | 26.4% | [7] |
| 50 µM LAF (48h) | 51.2% | 29.8% | 19.0% | [7] |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the mechanism of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates, then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with this compound or DMSO for the desired time.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 500 x g for 5 minutes), and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G1, S, and G2/M phases using appropriate cell cycle analysis software.
Western Blotting
This method is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, Cyclin B1, CDK1, YAP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
The following diagram provides a high-level overview of the experimental workflow to characterize a cell cycle inhibitor like this compound.
References
- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Lappaol F: A Comprehensive Technical Review of its Anti-Cancer Effects and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol F, a lignan derived from Arctium lappa L. (burdock), has emerged as a promising natural compound with potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on various cancer models, detailing its impact on cell viability, cell cycle progression, and apoptosis. We present a comprehensive overview of the molecular signaling pathways modulated by this compound, supported by quantitative data from seminal studies. This document provides detailed experimental methodologies for key assays and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate further research and development of this compound as a potential anti-cancer therapeutic.
Introduction
The quest for novel, effective, and less toxic anti-cancer agents has led to the exploration of natural products as a rich source of therapeutic leads. This compound, a dibenzylbutyrolactone lignan, has demonstrated significant growth-suppressive effects against a multitude of cancer cell types, while exhibiting minimal cytotoxicity towards non-tumorigenic cells.[1] Its multifaceted mechanism of action, involving the modulation of critical signaling pathways that govern cell proliferation and survival, underscores its potential as a valuable candidate for pre-clinical and clinical development. This whitepaper aims to provide an in-depth technical resource for researchers investigating the anti-cancer properties of this compound.
Effects of this compound on Cancer Cell Viability
This compound has been shown to inhibit the proliferation of a wide array of human cancer cell lines in a time- and dose-dependent manner.[1] The anti-proliferative activity has been documented in cancers of the colon, breast, lung, cervix, prostate, as well as in leukemia, sarcoma, and melanoma.[2]
Quantitative Analysis of Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound across various cancer cell lines at different time points.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 72 h | 41.5 | [3][4][5] |
| MDA-MB-231 | Breast Cancer (TNBC) | 48 h | 59.32 ± 1.94 | [6] |
| 72 h | 26.0 | [3][4][5] | ||
| SW480 | Colorectal Cancer | 48 h | 47.1 | [7][8] |
| 72 h | 45.3 | [3][4][5] | ||
| PC3 | Prostate Cancer | 72 h | 42.9 | [3][4][5] |
| Hs-578T | Breast Cancer (TNBC) | 48 h | 35.33 ± 2.06 | [6] |
| HCT116 | Colorectal Cancer | 48 h | 32.8 | [7][8] |
| HCT15 | Colorectal Cancer | 48 h | 51.4 | [7][8] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
This compound-Induced Apoptosis
Beyond inhibiting proliferation, this compound actively induces programmed cell death (apoptosis) in cancer cells.[1][9] This is a crucial attribute for an anti-cancer agent, as it leads to the elimination of malignant cells.
Quantitative Analysis of Apoptosis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. The table below presents data on the percentage of apoptotic cells following this compound treatment.
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| HeLa | 25 | 48 h | Significantly Increased | [9] |
| 50 | 48 h | Significantly Increased | [9] | |
| 75 | 48 h | Significantly Increased | [9] | |
| MDA-MB-231 | 25 | 48 h | Significantly Increased | [9] |
| 50 | 48 h | Significantly Increased | [9] | |
| 75 | 48 h | Significantly Increased | [9] | |
| SW480 | 25 | 48 h | Significantly Increased | [9] |
| 50 | 48 h | Significantly Increased | [9] | |
| 75 | 48 h | Significantly Increased | [9] | |
| PC3 | 25 | 48 h | Significantly Increased | [9] |
| 50 | 48 h | Significantly Increased | [9] | |
| 75 | 48 h | Significantly Increased | [9] |
Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines. Note: The referenced studies demonstrate a dose-dependent increase in apoptosis; specific percentages can be found in the source figures.[9]
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell cycle regulation and survival.
Cell Cycle Arrest
A primary mechanism of this compound is the induction of cell cycle arrest, preventing cancer cells from dividing. It can induce both G1 and G2/M phase arrest depending on the cell type.[1][2] This is achieved through the regulation of key cell cycle proteins. This compound has been shown to upregulate the cyclin-dependent kinase inhibitors p21 and p27, while downregulating cyclin B1 and CDK1.[1][10] In some colorectal cancer cells, this compound can also induce S-phase arrest by activating CDKN1C/p57.[7][8]
Figure 1: this compound-induced cell cycle arrest pathway.
Hippo-YAP Signaling Pathway
This compound is a known inhibitor of the Hippo-YAP signaling pathway, which is often dysregulated in cancer.[3][4] It suppresses the expression of Yes-associated protein (YAP) and its downstream oncogenic target genes, including BIRC5 (survivin), c-Myc, and Bcl-2, at both the mRNA and protein levels.[3][9] This is partly achieved by increasing the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and subsequent degradation of YAP, preventing its nuclear translocation and transcriptional activity.[3][9]
Figure 2: Inhibition of the Hippo-YAP pathway by this compound.
GSK-3β/YAP/β-catenin and PI3K/AKT/mTOR Signaling in TNBC
In the context of triple-negative breast cancer (TNBC), this compound has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6] This is achieved by inhibiting the phosphorylation of GSK-3β, which in turn prevents the nuclear translocation of β-catenin and reduces the expression of YAP.[6] Concurrently, this compound inhibits the PI3K/AKT/mTOR pathway, further contributing to its anti-TNBC effects.[6]
Figure 3: this compound signaling in TNBC.
In Vivo Anti-Tumor Efficacy
The anti-cancer activity of this compound has been validated in vivo using xenograft mouse models. Intravenous administration of this compound significantly inhibited the growth of HeLa and SW480 tumors in nude mice.[2][9][11] Importantly, these studies also reported that this compound was well-tolerated by the animals, with no significant changes in body weight, suggesting a favorable toxicity profile.[1][2]
| Xenograft Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| HeLa | 5 mg/kg/day | 15 days | 54% | [2] |
| 10 mg/kg/day | 15 days | 64% | [2] | |
| SW480 | 10 mg/kg/day | 15 days | 52% (by weight) | [11] |
| 20 mg/kg/day | 15 days | 57% (by weight) | [11] |
Table 3: In Vivo Anti-Tumor Effects of this compound in Xenograft Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to evaluate the effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form purple formazan crystals.[12][13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, 72 hours).[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12][15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13][14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of Lappaol F: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical Data on a Promising Natural Compound
This technical guide provides a comprehensive overview of the preliminary studies on Lappaol F, a lignan isolated from Arctium lappa (burdock). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer and anti-inflammatory properties. The information presented herein is collated from various preclinical studies and is intended to serve as a foundational resource for further investigation and development of this compound as a potential therapeutic agent.
Core Therapeutic Activities: Anticancer and Anti-inflammatory Potential
This compound has demonstrated significant biological activity in preclinical models, positioning it as a compound of interest for therapeutic development. The primary areas of investigation have been in oncology and inflammation, with studies elucidating its mechanisms of action and providing quantitative measures of its efficacy.
Anticancer Activity
This compound exhibits potent anticancer effects across a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[1][2] Its mechanism of action is distinct from some conventional chemotherapeutics, suggesting it may have a role in overcoming drug resistance.[3]
Mechanism of Action: The anticancer effects of this compound are largely attributed to its modulation of key signaling pathways that control cell growth and survival.
-
Inhibition of the Hippo-YAP Signaling Pathway: this compound has been shown to be an inhibitor of the Yes-associated protein (YAP), a critical downstream effector of the Hippo signaling pathway.[4][5] It downregulates the expression of YAP and its target genes at both the mRNA and protein levels.[4] This is achieved, in part, by increasing the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and subsequent degradation of YAP, thereby preventing its nuclear translocation and pro-oncogenic transcriptional activity.[4][5]
-
Induction of Cell Cycle Arrest: this compound induces cell cycle arrest at the G1 and G2 phases in various cancer cell lines.[3][6] This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[6] Furthermore, in colorectal cancer cells, this compound has been shown to induce S-phase arrest through the activation of CDKN1C/p57.
Anti-inflammatory Activity
Beyond its anticancer properties, this compound has demonstrated notable anti-inflammatory effects. The plant from which it is derived, Arctium lappa, has a history of use in traditional medicine for treating inflammatory conditions.[4]
Mechanism of Action: Preliminary studies indicate that this compound can suppress inflammatory responses. A key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[3] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a target for anti-inflammatory therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear comparison of its activity across different models.
| Cell Line | Cancer Type | IC50 Value (µM) at 72h | Reference |
| HeLa | Cervical Cancer | 41.5 | [4][5] |
| MDA-MB-231 | Breast Cancer | 26.0 | [4][5] |
| SW480 | Colorectal Cancer | 45.3 | [4][5] |
| PC3 | Prostate Cancer | 42.9 | [4][5] |
| Hs-578T | Triple-Negative Breast Cancer | 35.33 (at 48h) | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 59.32 (at 48h) | [7] |
| HCT116 | Colorectal Cancer | 32.8 (at 48h) | |
| SW480 | Colorectal Cancer | 47.1 (at 48h) | |
| HCT15 | Colorectal Cancer | 51.4 (at 48h) |
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice Xenograft | Colon Cancer (SW480) | This compound (10 mg/kg/day, i.v., 15 days) | 48% inhibition of tumor size and 52% reduction in tumor weight. | [5] |
| Nude Mice Xenograft | Colon Cancer (SW480) | This compound (20 mg/kg/day, i.v., 15 days) | 55% inhibition of tumor size and 57% reduction in tumor weight. | [5] |
Table 2: In Vivo Anticancer Activity of this compound
| Cell Line | Assay | IC50 Value (µM) | Reference |
| RAW264.7 | LPS-induced Nitric Oxide Production | 9.5 | [3] |
Table 3: In Vitro Anti-inflammatory Activity of this compound
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay
-
Cell Lines: HeLa, MDA-MB-231, SW480, PC3, Hs-578T, HCT116, HCT15.
-
Method: Sulforhodamine B (SRB) assay or CCK-8 assay.
-
Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Post-treatment, cells are fixed, stained with SRB or incubated with CCK-8 solution, and the absorbance is measured to determine cell viability. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.[4][5][7]
Cell Cycle Analysis
-
Method: Flow cytometry with propidium iodide (PI) staining.
-
Procedure: Cancer cells are treated with this compound for a specified time. Cells are then harvested, fixed in ethanol, and stained with a solution containing PI and RNase. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
-
Method: Flow cytometry with Annexin V-FITC and PI staining.
-
Procedure: Cells are treated with this compound. After treatment, cells are collected and stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Western Blotting
-
Purpose: To determine the protein expression levels of key signaling molecules.
-
Procedure: Cells are treated with this compound and then lysed to extract total protein. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., YAP, 14-3-3σ, p21, p27, CDK1, Cyclin B1), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5]
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of target genes.
-
Procedure: Total RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using gene-specific primers for target genes (e.g., YAP, 14-3-3σ) and a reference gene (e.g., GAPDH). The relative gene expression is calculated using the 2-ΔΔCt method.[5]
In Vivo Xenograft Studies
-
Animal Model: BALB/c nude mice.
-
Procedure: Human cancer cells (e.g., SW480) are subcutaneously injected into the mice. Once tumors are established, mice are randomly assigned to treatment groups. This compound is administered (e.g., intravenously) at specified doses and schedules. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[5]
Nitric Oxide (NO) Production Assay
-
Cell Line: RAW264.7 murine macrophages.
-
Method: Griess assay.
-
Procedure: RAW264.7 cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound for a specified duration. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the nitrite concentration is determined from a standard curve.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the Hippo-YAP pathway.
Caption: this compound induces cell cycle arrest.
Caption: A typical workflow for evaluating this compound.
Conclusion and Future Directions
The preliminary data on this compound are promising, highlighting its potential as a novel therapeutic agent, particularly in the field of oncology. Its multifaceted mechanism of action, involving the inhibition of the Hippo-YAP pathway and induction of cell cycle arrest, suggests it may be effective against a variety of cancers. Furthermore, its demonstrated anti-inflammatory activity warrants further investigation for potential applications in inflammatory diseases.
Future research should focus on:
-
Comprehensive in vivo studies to establish the safety, efficacy, and pharmacokinetic profile of this compound in various cancer models.
-
In-depth investigation into the molecular mechanisms underlying its anti-inflammatory effects.
-
Studies to explore the potential of this compound in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Development of optimized formulations to improve bioavailability and targeted delivery.
This technical guide provides a solid foundation for the continued exploration of this compound. The data presented herein strongly support its advancement into further stages of preclinical and, potentially, clinical development.
References
- 1. Density functional theory, molecular docking, In vitro and In vivo anti-inflammatory investigation of lapachol isolated from Fernandoaadenophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Lappaol F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of Lappaol F, a natural lignan with demonstrated anticancer properties. The information presented herein is intended to support further research and drug development efforts by elucidating the mechanisms of action, summarizing quantitative data, and detailing relevant experimental protocols.
Introduction to this compound
This compound is a dibenzylbutyrolactone lignan isolated from the seeds of Arctium lappa Linné (Asteraceae), commonly known as burdock.[1][2] It has been identified as a potent anticancer agent that inhibits tumor cell growth by inducing cell cycle arrest and apoptosis.[1][3] While its broad anti-tumor effects have been recognized, recent research has focused on pinpointing its specific molecular targets to better understand its therapeutic potential.
Primary Molecular Target: The Hippo-YAP Signaling Pathway
The central mechanism underlying this compound's anticancer activity is its inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[1][2] YAP is a key transcriptional co-activator that promotes cell proliferation and inhibits apoptosis. Its dysregulation is a hallmark of many cancers.[2] this compound has been shown to inhibit YAP through a dual mechanism involving both transcriptional and post-translational regulation.[1][2]
Transcriptional Regulation: this compound downregulates the mRNA levels of YAP.[2][3] This leads to a decrease in the overall expression of the YAP protein.
Post-translational Regulation: this compound upregulates the expression of 14-3-3σ, a protein that binds to phosphorylated YAP, causing its retention in the cytoplasm and promoting its degradation.[1][2] This prevents YAP from translocating to the nucleus, where it would otherwise activate the transcription of oncogenes.[2]
The inhibition of YAP by this compound leads to the downregulation of its target genes, which are crucial for cancer cell survival and proliferation. These include:
-
c-Myc: A proto-oncogene involved in cell cycle progression.[2][3]
-
GLI2, Axin2, and AREG: Genes involved in cell growth and development.[3]
Modulation of Other Key Signaling Pathways
Beyond the Hippo-YAP pathway, this compound has been shown to influence other signaling cascades critical to cancer progression, particularly in triple-negative breast cancer (TNBC).
-
GSK-3β/YAP/β-catenin Pathway: this compound inhibits the phosphorylation of GSK-3β. This, in turn, inhibits the nuclear translocation of β-catenin and the expression of YAP.[4]
-
PI3K/AKT Pathway: this compound also demonstrates regulatory effects on the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation.[4][5]
Impact on Cell Cycle Regulation
This compound exerts significant control over the cell cycle, primarily by inducing cell cycle arrest.[6][7]
-
G1 and G2/M Phase Arrest: In several cancer cell lines, this compound has been shown to cause cell cycle arrest at the G1 and G2 phases.[3][6]
-
S Phase Arrest: In human colorectal cancer cells, this compound induces S phase arrest.[7][8][9]
-
Regulation of Cell Cycle Proteins: this compound's effect on the cell cycle is mediated by its influence on key regulatory proteins. It upregulates the expression of p21 and p27 and downregulates CDK2, cyclin B1, and CDK1.[3] A key finding is the significant upregulation of CDKN1C/p57, a cyclin-dependent kinase inhibitor, which plays a crucial role in the S phase arrest induced by this compound.[7][8]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: IC50 Values of this compound on Cancer Cell Proliferation (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 41.5 |
| MDA-MB-231 | Breast Cancer | 26.0 |
| SW480 | Colorectal Cancer | 45.3 |
| PC3 | Prostate Cancer | 42.9 |
| Data sourced from Li et al., 2021.[1][3] |
Table 2: IC50 Values of this compound on Cancer Cell Proliferation (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast | 59.32 ± 1.94 |
| Hs-578T | Triple-Negative Breast | 35.33 ± 2.06 |
| SW480 | Colorectal Cancer | 47.1 |
| HCT15 | Colorectal Cancer | 51.4 |
| HCT116 | Colorectal Cancer | 32.8 |
| Data sourced from Frontiers in Pharmacology, 2023 and Taylor & Francis Online, 2023.[4][7][8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
6.1. Cell Culture and Treatment Cervical (HeLa), colorectal (SW480, HCT15, HCT116), breast (MDA-MB-231, Hs-578T), and prostate (PC3) cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][7] For experiments, cells are treated with this compound at various concentrations (e.g., 0-75 µM) for different durations (e.g., 24, 48, 72 hours).[10]
6.2. Cell Viability Assay (Sulforhodamine B - SRB)
-
Cells are seeded in 96-well plates and treated with this compound.
-
After the treatment period, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.[9][10]
6.3. Apoptosis Assay (Flow Cytometry)
-
Cells are treated with this compound for a specified time (e.g., 48 hours).
-
Cells are harvested, washed, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][11]
6.4. Cell Cycle Analysis (Flow Cytometry)
-
Cells are treated with this compound.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9]
6.5. Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from this compound-treated and control cells using TRIzol reagent.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for target genes (e.g., YAP, 14-3-3σ) and a reference gene (e.g., GAPDH).
-
The relative mRNA expression is calculated using the 2-ΔΔCt method.[2][9]
6.6. Western Blotting
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., YAP, 14-3-3σ, p21, CDK1).
-
The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
6.7. Immunofluorescence
-
Cells are grown on coverslips and treated with this compound.
-
Cells are fixed, permeabilized, and blocked.
-
Cells are incubated with a primary antibody against the protein of interest (e.g., YAP).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
The subcellular localization of the protein is observed using a fluorescence microscope.[1][2]
6.8. In Vivo Xenograft Tumor Model
-
Female BALB/c nude mice are subcutaneously injected with cancer cells (e.g., 4 x 106 SW480 cells).
-
Once tumors are established, mice are randomly assigned to treatment groups.
-
This compound (e.g., 10 or 20 mg/kg/day) or a vehicle control is administered, typically via intravenous injection, for a set period (e.g., 15 days).
-
Tumor size is measured regularly, and tumor volume is calculated.
-
At the end of the experiment, tumors are excised for further analysis, such as immunohistochemistry for YAP expression and TUNEL assay for apoptosis.[1][2][10]
Conclusion
This compound presents a multi-faceted approach to cancer therapy. Its primary molecular target is the Hippo-YAP signaling pathway, which it effectively inhibits through both transcriptional and post-translational mechanisms. Furthermore, its influence extends to other critical cancer-related pathways, including the GSK-3β/β-catenin and PI3K/AKT pathways, and it exerts significant control over cell cycle progression by modulating key regulatory proteins like CDKN1C/p57. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in oncology.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways [frontiersin.org]
- 5. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Lappaol F: A Technical Review of Preclinical Antitumor Efficacy
Abstract
Lappaol F, a lignan derived from Arctium lappa L. (burdock), has emerged as a potent anticancer agent in multiple preclinical models.[1][2] This technical document synthesizes the existing research on this compound, focusing on its quantifiable impact on tumor growth, the molecular mechanisms underpinning its activity, and the detailed experimental protocols used to ascertain its effects. The data demonstrate that this compound inhibits tumor cell proliferation through multifactorial mechanisms, including cell cycle arrest and modulation of key oncogenic signaling pathways such as the Hippo-YAP pathway.[3][4][5] Its efficacy has been validated across a range of cancer cell lines, including colon, breast, lung, cervical, and prostate cancers, and in multiple in vivo xenograft models, highlighting its potential for further therapeutic development.[1][6][7]
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound demonstrates broad-spectrum growth-inhibitory effects against a variety of human cancer cell lines in a time- and dose-dependent manner.[1][2] The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been established across numerous studies.
Table 1: this compound IC₅₀ Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC₅₀ (µmol/L) | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 72 h | 41.5 | [3][7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 h | 26.0 | [3][7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 59.32 | [9] |
| Hs-578T | Triple-Negative Breast Cancer | 48 h | 35.33 | [9] |
| SW480 | Colorectal Cancer | 72 h | 45.3 | [3][7][8] |
| SW480 | Colorectal Cancer | 48 h | 47.1 | [10][11] |
| PC3 | Prostate Cancer | 72 h | 42.9 | [3][7][8] |
| HCT15 | Colorectal Cancer | 48 h | 51.4 | [10] |
| HCT116 | Colorectal Cancer | 48 h | 32.8 |[10][11] |
In Vivo Efficacy: Suppression of Tumor Growth in Xenograft Models
The antitumor activity of this compound has been confirmed in several nude mouse xenograft models. Systemic administration of this compound leads to significant inhibition of tumor growth without notable toxicity or changes in body weight in the treated animals.[1][6]
Table 2: Summary of this compound Efficacy in Preclinical Xenograft Models
| Cancer Model | Dosing Regimen | Duration | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| HeLa (Cervical) | 5 mg/kg/day (IV) | 15 days | 54% (p<0.001) | [6] |
| HeLa (Cervical) | 10 mg/kg/day (IV) | 15 days | 64% (p<0.001) | [6] |
| SW480 (Colon) | 10 mg/kg/day (IV) | 15 days | 52% (weight), 48% (size) | [7][8] |
| SW480 (Colon) | 20 mg/kg/day (IV) | 15 days | 57% (weight), 55% (size) | [7][8] |
| MDA-MB-231 (TNBC) | Not specified | Not specified | Significant inhibition |[9] |
Caption: General experimental workflow for in vivo xenograft studies.
Core Mechanisms of Action
This compound exerts its antitumor effects through two primary, interconnected mechanisms: induction of cell cycle arrest and inhibition of the Hippo-YAP signaling pathway.
Induction of Cell Cycle Arrest
This compound predominantly mediates its growth suppression by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[6] The specific phase of arrest (G1, G2, or S) can be cell-type dependent.[6][10] This arrest is achieved by modulating the expression of key cell cycle regulatory proteins. This compound consistently upregulates cyclin-dependent kinase (CDK) inhibitors like p21, p27, and p57, while simultaneously downregulating the levels of CDK1, CDK2, and Cyclin B1.[1][2][5][6][10] The induction of p21, in particular, appears to be a crucial event in this compound-mediated G2 arrest.[1]
Caption: this compound mechanism for inducing cell cycle arrest.
Inhibition of the Hippo-YAP Signaling Pathway
A key anticancer mechanism of this compound is the inhibition of the Yes-associated protein (YAP), a critical effector of the Hippo pathway that promotes cell proliferation and apoptosis evasion.[3][5][7] this compound treatment leads to a significant downregulation of YAP expression at both the mRNA and protein levels.[3][7] Mechanistically, this compound increases the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, preventing its nuclear translocation and promoting its degradation.[3][7][8] This inhibition of nuclear YAP activity results in decreased expression of its downstream target genes, leading to reduced proliferation and increased apoptosis.[7][12] In some contexts, particularly Triple-Negative Breast Cancer (TNBC), this compound also inhibits GSK-3β phosphorylation, which further suppresses the nuclear translocation of both YAP and β-catenin, and concurrently inhibits the PI3K/AKT/mTOR signaling pathway.[9]
Caption: this compound inhibition of the Hippo-YAP signaling pathway.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SW480, MDA-MB-231) are seeded into 96-well plates and cultured for 24 hours to allow for attachment.[12]
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0, 10, 25, 50, 75 µmol/L) or vehicle control for specified durations (24, 48, or 72 hours).[12]
-
Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wells are washed with water and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Solubilization: Unbound dye is washed away with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: The optical density is measured at 515 nm using a microplate reader to determine cell viability relative to the control. IC₅₀ values are calculated from the resulting dose-response curves.[12]
In Vivo Xenograft Tumor Model
-
Animal Model: BALB/c nude or NCG mice (e.g., 35-day-old) are used.[3][8][13]
-
Cell Inoculation: A suspension of cancer cells (e.g., 7 x 10⁷ cells/mL of MDA-MB-231 or SW480 cells) in PBS is injected subcutaneously or into the mammary fat pad.[8][9][13]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 3-4 mm in diameter, typically 9-20 days post-inoculation).[6][13]
-
Group Randomization: Mice are randomly assigned to control and treatment groups (n=6-8 mice per group).[6][8]
-
Drug Administration: this compound is administered, typically via intravenous (IV) injection, once daily for a set period (e.g., 15 consecutive days).[6][7][8] Doses range from 5 mg/kg to 20 mg/kg.[6][7][8] The vehicle group receives the carrier solution alone.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every other day) throughout the study.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are excised, weighed, and photographed. A portion of the tumor tissue is often reserved for further analysis, such as western blotting or TUNEL staining for apoptosis.[8]
Western Blot Analysis
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., YAP, p21, CDK1, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
Conclusion
The preclinical data for this compound provide a strong rationale for its continued investigation as a novel anticancer therapeutic. It demonstrates potent in vitro and in vivo activity across a range of malignancies, including difficult-to-treat cancers like TNBC.[9] Its well-defined mechanisms of action, centered on the induction of cell cycle arrest and inhibition of the oncogenic YAP pathway, offer clear biomarkers for patient selection and pharmacodynamic assessment in future clinical trials.[1][3][7] The compound's ability to suppress tumor growth in animal models without significant toxicity further underscores its favorable therapeutic profile.[1]
References
- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways [frontiersin.org]
Lappaol F: A Technical Guide on Bioavailability, Pharmacokinetics, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignan isolated from Arctium lappa L. (burdock), has garnered significant interest in the scientific community for its potent anticancer properties.[1] Preclinical studies have demonstrated its ability to inhibit tumor cell growth, induce apoptosis, and arrest the cell cycle in various cancer models.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound, details key experimental protocols for its investigation, and visualizes its primary signaling pathway.
Bioavailability and Pharmacokinetics: An Overview
Currently, there is a notable scarcity of publicly available data specifically detailing the bioavailability and pharmacokinetic profile of this compound in preclinical or clinical models. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) have not been extensively reported in the literature.
However, some indirect evidence suggests potential challenges with its systemic availability. A key observation from a patent on the use of this compound to inhibit tumor cell growth noted that intraperitoneal (IP) administration in animal models with HeLa xenografts did not produce a significant effect, whereas intravenous (IV) injection was effective.[4] The patent suggests that because drug absorption following IP administration primarily enters the portal circulation and passes through the liver, this compound may undergo significant first-pass metabolism.[4] This suggests that oral bioavailability could also be limited. Consequently, for systemic therapeutic effects, administration routes that bypass first-pass metabolism, such as intravenous injection, may be more effective.[4]
Experimental Protocols
While specific pharmacokinetic studies are limited, the existing literature provides detailed methodologies for in vitro and in vivo investigations of this compound's anticancer activity. These protocols are valuable for researchers seeking to further explore its therapeutic potential.
In Vitro Proliferation and Apoptosis Assays
-
Cell Lines and Culture: Various human cancer cell lines have been used, including HeLa (cervical), SW480 (colorectal), MDA-MB-231 (breast), and PC3 (prostate).[2] Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Viability Assay (Sulforhodamine B Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 75 µmol/L) for different durations (e.g., 24, 48, 72 hours).[6]
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength to determine cell viability and calculate the IC50 value.[6]
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[7]
-
In Vivo Xenograft Tumor Model
-
Animal Model: BALB/c nude mice are commonly used.[2]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SW480) into the flank of the mice.[2]
-
Treatment Protocol:
-
Once tumors reach a palpable size, randomly assign mice to treatment groups.
-
Administer this compound intravenously at specified doses (e.g., 10 or 20 mg/kg) daily for a set period (e.g., 15 days).[2][3] A vehicle control group and a positive control group (e.g., paclitaxel) are typically included.[2]
-
-
Tumor Growth Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunofluorescence).[2]
Analysis of Protein Expression
-
Western Blotting:
-
Lyse cells or tumor tissues to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., YAP, 14-3-3σ).[8]
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[8]
-
-
Immunofluorescence:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the protein of interest (e.g., YAP).[8]
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize the protein localization using a fluorescence microscope.[6]
-
Signaling Pathway and Mechanism of Action
This compound has been shown to exert its anticancer effects primarily through the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[2][8] YAP is a key transcriptional co-activator that promotes cell proliferation and inhibits apoptosis.[7] this compound inhibits YAP at both the transcriptional and post-translational levels.[8] It downregulates the mRNA expression of YAP and upregulates the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, preventing its nuclear translocation and promoting its degradation.[2][8]
Caption: this compound inhibits the Hippo-YAP signaling pathway.
Conclusion
This compound presents a promising profile as an anticancer agent with a well-defined mechanism of action involving the Hippo-YAP pathway. However, the critical gap in our understanding of its bioavailability and pharmacokinetics highlights a crucial area for future research. Elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound will be paramount for its potential translation from preclinical models to clinical applications. The experimental protocols detailed herein provide a solid foundation for researchers to build upon in these future investigations.
References
- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 5. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
Lappaol F: A Comprehensive Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignanoid compound isolated from the seeds of Arctium lappa L. (burdock), has emerged as a promising natural product with a diverse range of biological activities.[1][2] Primarily recognized for its potent anticancer properties, recent studies have also shed light on its anti-inflammatory, antioxidant, and neuroprotective potential. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated significant anticancer effects across a variety of human cancer cell lines, both in vitro and in vivo.[3][4] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis, mediated through the modulation of key signaling pathways.[1][3]
Proliferation Inhibition and Cell Cycle Arrest
This compound consistently suppresses cancer cell growth in a time- and dose-dependent manner.[3] This inhibitory effect is largely attributed to its ability to induce cell cycle arrest at the G1 and S phases.[3][5]
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| HeLa | Cervical Cancer | 72 | 41.5 | [1][6] |
| MDA-MB-231 | Breast Cancer | 72 | 26.0 | [1][6] |
| SW480 | Colorectal Cancer | 72 | 45.3 | [1][6] |
| PC3 | Prostate Cancer | 72 | 42.9 | [1][6] |
| HCT15 | Colorectal Cancer | 48 | 51.4 | [5] |
| HCT116 | Colorectal Cancer | 48 | 32.8 | [5] |
| Hs-578T | Triple-Negative Breast Cancer | 48 | 35.33 ± 2.06 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 59.32 ± 1.94 | [7] |
The induction of cell cycle arrest is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[3] Furthermore, this compound has been shown to induce S phase arrest in colorectal cancer cells by activating CDKN1C/p57.[5][8]
Apoptosis Induction
In addition to cell cycle arrest, this compound induces apoptosis in various cancer cell lines.[1][9] This is evidenced by an increase in the population of apoptotic cells upon treatment with this compound, as determined by flow cytometry after Annexin V-FITC/PI staining.[1] The pro-apoptotic effects are also linked to the activation of caspases.[3]
Signaling Pathways
Hippo-YAP Signaling Pathway: A key mechanism underlying the anticancer activity of this compound is its inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[1][6][10] this compound downregulates the expression of YAP and its downstream target genes at both the mRNA and protein levels.[1] This is achieved through both transcriptional and post-translational regulation. This compound upregulates the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and degradation of YAP, thereby preventing its nuclear translocation and transcriptional activity.[1][6]
Cell Cycle Regulation Pathway: this compound modulates the expression of key cell cycle regulatory proteins to induce cell cycle arrest.
In Vivo Antitumor Activity
The anticancer effects of this compound have been confirmed in vivo using xenograft mouse models. Intravenous administration of this compound significantly inhibited the growth of xenograft tumors derived from human cancer cell lines without causing significant toxicity to the animals.[3][4] In a colon xenograft model, this compound treatment led to reduced tumor size and weight, accompanied by decreased YAP expression and increased tumor cell apoptosis.[1][2]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |
| Colon Cancer | SW480 | BALB/c nude mice | 10 mg/kg/day, i.v., 15 days | 52% reduction in tumor weight | [2] |
| Colon Cancer | SW480 | BALB/c nude mice | 20 mg/kg/day, i.v., 15 days | 57% reduction in tumor weight | [2] |
| Cervical Cancer | HeLa | Nude mice | Not specified | Significant tumor growth suppression | [1] |
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties. It can inhibit lipopolysaccharide-induced nitric oxide production, a key mediator of inflammation.[1][2] Studies on extracts of Arctium lappa, which contains this compound, have shown a reduction in neutrophil influx and the production of inflammatory mediators in in vivo inflammation models.[11][12]
Antioxidant Activity
The antioxidant potential of this compound is attributed to the phenolic compounds present in Arctium lappa extracts.[13] These compounds can act as reducing agents, hydrogen donors, and free radical scavengers.[13] While direct quantitative data on the antioxidant activity of isolated this compound is limited, the known antioxidant properties of lignans and the extracts from which it is derived suggest its contribution to this effect.
Neuroprotective Effects
Emerging evidence suggests that natural bioactive compounds, including lignans like this compound, may have neuroprotective effects.[14][15] Flavonoids and other polyphenols found in medicinal plants have been shown to modulate endoplasmic reticulum stress and oxidative stress, which are implicated in neurodegenerative diseases.[16][17] Although direct studies on the neuroprotective mechanisms of this compound are still needed, its antioxidant and anti-inflammatory properties suggest a potential role in protecting against neuronal damage.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231, SW480, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75 µmol/L) for different durations (e.g., 24, 48, 72 hours).
-
Fixation: After incubation, fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at 515 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[18]
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, 14-3-3σ, p21, Cyclin B1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using TRIzol reagent.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers for the target genes (e.g., YAP, 14-3-3σ) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.[1]
Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4 x 106 SW480 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control like paclitaxel). Administer the treatment intravenously for a specified period (e.g., 15 consecutive days).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[1][6]
Conclusion
This compound is a promising natural compound with well-documented anticancer activities. Its ability to induce cell cycle arrest and apoptosis through the modulation of critical signaling pathways, particularly the Hippo-YAP pathway, makes it a strong candidate for further development as an anticancer therapeutic. While its anti-inflammatory, antioxidant, and neuroprotective effects are less characterized, they represent exciting avenues for future research. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to build upon in their exploration of this compound's therapeutic potential. Further investigation into its bioavailability, pharmacokinetics, and safety profile in more complex preclinical models is warranted to advance its translation into clinical applications.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Arctium lappa Extract Suppresses Inflammation and Inhibits Melanoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Unraveling the Neuroprotective Effect of Natural Bioactive Compounds Involved in the Modulation of Ischemic Stroke by Network Pharmacology [mdpi.com]
- 16. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 17. The Therapeutic Potential of Flavonols in Alzheimer's Disease: Inhibiting Amyloid-β, Oxidative Stress, and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Lappaol F for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lappaol F is a lignan compound isolated from the seeds of Arctium lappa L. (Burdock).[1][2] It has garnered significant interest in biomedical research due to its potent biological activities, including antitumor, antioxidant, and anti-inflammatory properties.[3][4] In vitro studies have demonstrated that this compound can suppress the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][5] Its mechanism of action involves the modulation of key signaling pathways, most notably the inhibition of the Hippo-YAP pathway and the regulation of cell cycle proteins.[2][6][7]
These application notes provide a comprehensive guide to the preparation and use of this compound for in vitro experiments, ensuring reproducibility and accuracy in research settings.
This compound: Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 69394-17-8 | [3] |
| Molecular Formula | C₄₀H₄₂O₁₂ | [8] |
| Molecular Weight | 714.76 g/mol | [9] |
| Purity | ≥98% (as determined by HPLC) | [2] |
| Appearance | Solid Powder | [9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
Reagent Preparation and Storage Protocols
Proper preparation and storage of this compound solutions are paramount to maintaining its stability and biological activity.
Protocol 2.1: Reconstitution of this compound Powder (Stock Solution)
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for in vitro use.[2][9]
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for 1 mg of this compound to make a 10 mM stock:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 714.76 g/mol
-
Volume (L) = 0.001 / (0.010 * 714.76) = 0.0001399 L = 139.9 µL
-
Therefore, add 139.9 µL of DMSO to 1 mg of this compound to create a 10 mM stock solution.
-
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. A brief, gentle sonication can be used if necessary.
-
Storage:
Protocol 2.2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration DMSO stock into the appropriate cell culture medium immediately before use.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: If frozen, thaw the this compound stock solution at room temperature. Mix well by gentle vortexing.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 25 µM, 50 µM, 75 µM).[10]
-
Vehicle Control: It is crucial to prepare a vehicle control. This consists of the same complete cell culture medium containing the same final concentration of DMSO as used in the highest concentration this compound treatment group. This control accounts for any effects of the solvent on the cells.
-
Application: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[11]
In Vitro Experimental Parameters
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 72 h | 26.0 | [7][12] |
| HCT116 | Colorectal Cancer | 48 h | 32.8 | [13] |
| HeLa | Cervical Cancer | 72 h | 41.5 | [7][12] |
| PC3 | Prostate Cancer | 72 h | 42.9 | [7][12] |
| SW480 | Colorectal Cancer | 72 h | 45.3 | [7][12] |
| SW480 | Colorectal Cancer | 48 h | 47.1 | [13] |
| HCT15 | Colorectal Cancer | 48 h | 51.4 | [13] |
| RAW264.7 | Macrophage | Not Specified | 9.5 (NO Production) | [4] |
Based on this data, a typical starting concentration range for cell viability and mechanistic studies would be between 10 µM and 100 µM .
Visualized Protocols and Signaling Pathways
Diagram 4.1: Experimental Workflow
References
- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:69394-17-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CDK | P-gp | JNK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C40H42O12 | CID 73425459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Lappaol F for Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignan compound isolated from Arctium lappa (burdock), has demonstrated significant anticancer properties.[1][2][3] It has been shown to suppress cancer cell growth in a time- and dose-dependent manner across a variety of human cancer cell lines.[1][3] The cytotoxic effects of this compound are attributed to its ability to induce G1 and G2 cell-cycle arrest and promote apoptosis.[1][2][3] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro cytotoxicity assays, enabling researchers to effectively evaluate its therapeutic potential.
Mechanism of Action Overview
This compound exerts its anticancer effects through the modulation of key signaling pathways. Notably, it has been shown to inhibit the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and apoptosis.[4][5][6] this compound downregulates the expression of Yes-associated protein (YAP) and its downstream targets at both the mRNA and protein levels.[4][6] Additionally, it upregulates the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and degradation of YAP.[4][6] Furthermore, this compound has been implicated in the regulation of the PI3K/AKT and GSK-3β/YAP/β-catenin signaling pathways.[7] Its induction of G1 and G2 cell cycle arrest is associated with an increase in p21 and p27 levels and a reduction in cyclin B1 and cyclin-dependent kinase 1 (CDK1).[1][8]
Data Presentation: this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as reported in the literature. These values serve as a starting point for determining the optimal concentration range for specific experimental setups.
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µmol/L) | Reference |
| HeLa | Cervical Cancer | 72 | 41.5 | [4][6] |
| MDA-MB-231 | Breast Cancer | 72 | 26.0 | [4][6] |
| SW480 | Colorectal Cancer | 72 | 45.3 | [4][6] |
| PC3 | Prostate Cancer | 72 | 42.9 | [4][6] |
| MCF-7 | Breast Cancer | 72 | 13.3 | [8] |
| RKO | Colon Cancer | 72 | 25.2 | [8] |
| HCT116 | Colorectal Cancer | 48 | 32.8 | [9] |
| HCT15 | Colorectal Cancer | 48 | 51.4 | [9] |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays to determine the optimal concentration of this compound. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[10]
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0, 10, 25, 50, and 75 µmol/L.[4][11]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include control wells for:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background control (medium only)
-
-
-
Sample Collection:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the cell-free supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 9. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing Protein Expression Changes Induced by Lappaol F Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignanoid compound isolated from the seeds of Arctium lappa L. (burdock), has demonstrated significant anti-cancer properties.[1][2][3] It has been shown to inhibit tumor cell growth by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines.[1][2][3][4] The primary mechanism of action for this compound involves the inhibition of Yes-associated protein (YAP), a key effector in the Hippo signaling pathway, which plays a crucial role in cell proliferation and organ size control.[2][4][5][6] this compound downregulates YAP expression at both the transcriptional and post-translational levels.[2][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression of key proteins within the Hippo-YAP signaling pathway and cell cycle regulation.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72 hours of Treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 41.5 | [1][2][4] |
| MDA-MB-231 | Breast Cancer | 26.0 | [1][2][4] |
| SW480 | Colorectal Cancer | 45.3 | [1][2][4] |
| PC3 | Prostate Cancer | 42.9 | [1][2][4] |
| HCT15 | Colorectal Cancer | 51.4 | [6][7] |
| HCT116 | Colorectal Cancer | 32.8 | [6][7] |
Table 2: Reported Protein Expression Changes in Cancer Cells Following this compound Treatment.
| Protein | Change in Expression | Cell Line(s) | Notes | Reference |
| YAP | Decreased | HeLa, MDA-MB-231, SW480, PC3 | Downregulation at both mRNA and protein levels.[1][2][4] | [1][2][4][8][9] |
| 14-3-3σ | Increased | HeLa, MDA-MB-231, SW480, PC3 | Promotes cytoplasmic retention and degradation of YAP.[2][4] | [2][4][8] |
| c-Myc | Decreased | HeLa | A downstream target of YAP.[10] | [10] |
| Bcl-2 | Decreased | HeLa, MDA-MB-231, SW480, PC3 | An anti-apoptotic protein and downstream target of YAP. | [2][9] |
| BIRC5 (Survivin) | Decreased | HeLa, MDA-MB-231, SW480, PC3 | A downstream target of YAP. | [2][9] |
| p21 | Increased | Multiple cancer cell lines | Plays a crucial role in this compound-mediated G2 arrest.[3] | [3] |
| p27 | Increased | Multiple cancer cell lines | Associated with cell cycle arrest.[3] | [3] |
| Cyclin B1 | Decreased | Multiple cancer cell lines | Associated with G2/M phase of the cell cycle.[3] | [3] |
| CDK1 | Decreased | Multiple cancer cell lines | A key regulator of the cell cycle.[3] | [3] |
| CDKN1C/p57 | Increased | SW480, HCT15, HCT116 | Induces S phase cell cycle arrest.[6][7] | [6][7] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes after this compound treatment.
Cell Culture and this compound Treatment
-
Culture your cancer cell line of choice (e.g., HeLa, SW480) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24, 48, 72 hours).[8] Include a vehicle-treated control group.
Cell Lysate Preparation
This protocol is for adherent cells. For suspension cells, pellet the cells by centrifugation before lysis.[11]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. A common volume is 1 mL per 10 cm dish.[11]
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[11]
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 15-20 minutes at 4°C.[11]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube, avoiding the pellet.[11]
Protein Concentration Determination
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford, Lowry, or BCA assay, according to the manufacturer's instructions.[11]
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal loading of total protein for each sample in the subsequent steps (typically 10-50 µg per lane).
Sample Preparation for Gel Electrophoresis
-
To the calculated volume of each cell lysate, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-YAP, anti-14-3-3σ) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting primary antibody concentrations are typically 0.1-0.5 µg/mL.
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as described in step 3.
Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system. It is crucial to ensure the signal is not saturated to allow for accurate quantification.[12]
-
Quantify the band intensities using densitometry software.[13]
-
To normalize the data, probe the same membrane for a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) whose expression is not affected by the experimental conditions.[12] Alternatively, total protein normalization can be used.[14]
-
Calculate the relative protein expression by dividing the intensity of the target protein band by the intensity of the loading control band for each sample.[13][15]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Hippo-YAP pathway.
Caption: Western blot workflow for protein analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel anticancer agent isolated from plant arctium Lappa L [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - GE [thermofisher.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. licorbio.com [licorbio.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Cell Viability Assay with Lappaol F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a natural lignan isolated from Arctium lappa L., has demonstrated significant anti-cancer properties by inhibiting tumor cell growth and inducing cell cycle arrest.[1][2][3] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric assay, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is a reliable and widely used technique to quantify the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
This compound has been shown to suppress the proliferation of various cancer cell lines, including cervical, colorectal, breast, and prostate cancers.[1][6] Its mechanism of action involves the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway and modulation of the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.[1][7]
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potential.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| HeLa | Cervical Cancer | 72 | 41.5 | [1][8] |
| MDA-MB-231 | Breast Cancer | 72 | 26.0 | [1][8] |
| SW480 | Colorectal Cancer | 72 | 45.3 | [1][8] |
| PC3 | Prostate Cancer | 72 | 42.9 | [1][8] |
| HCT15 | Colorectal Cancer | 48 | 51.4 | [2] |
| HCT116 | Colorectal Cancer | 48 | 32.8 | [2] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] These insoluble crystals are then dissolved using a solubilization solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][10]
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Experimental Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0, 10, 25, 50, 75 µmol/L) to determine the dose-response curve.[11]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value , which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability upon this compound treatment using the MTT assay.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits cancer cell proliferation by targeting the Hippo-YAP and PI3K/AKT pathways.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
Lappaol F: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Lappaol F in preclinical animal models, based on peer-reviewed research. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Overview of this compound
This compound is a bioactive lignan compound isolated from the seeds of Arctium lappa L. (burdock).[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-cancer activities.[1][2][3] In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models, suggesting its promise as a novel therapeutic agent.[1][2][4]
Quantitative Data Summary
The following tables summarize the key dosage and administration parameters for this compound in in vivo animal studies, primarily focusing on oncology models.
Table 1: this compound Dosage and Administration in Murine Xenograft Models
| Animal Model | Cancer Cell Line | Dosage | Administration Route | Frequency & Duration | Vehicle | Key Findings | Reference |
| BALB/c Nude Mice | SW480 (Human Colon Cancer) | 10 mg/kg/day | Intravenous (i.v.) | Daily for 15 days | Ethanol, Tween®-80, and Cremophor EL in saline | 48% inhibition in tumor size and 52% reduction in tumor weight. | [1][5] |
| BALB/c Nude Mice | SW480 (Human Colon Cancer) | 20 mg/kg/day | Intravenous (i.v.) | Daily for 15 days | Ethanol, Tween®-80, and Cremophor EL in saline | 55% inhibition in tumor size and 57% reduction in tumor weight. | [1][5] |
| Nude Mice | HeLa (Human Cervical Cancer) | 5 mg/kg/day | Intravenous (i.v.) | Daily for 15 days | 5% DMSO, 5% Tween 80 in 5% glucose solution | 54% inhibition of tumor growth. | [4] |
| Nude Mice | HeLa (Human Cervical Cancer) | 10 mg/kg/day | Intravenous (i.v.) | Daily for 15 days | 5% DMSO, 5% Tween 80 in 5% glucose solution | 64% inhibition of tumor growth. | [4] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Dosage | Percent Tumor Growth Inhibition | Noted Side Effects | Reference |
| SW480 Xenograft | 10 mg/kg/day | 48% (size), 52% (weight) | Did not affect body weight. | [1] |
| SW480 Xenograft | 20 mg/kg/day | 55% (size), 57% (weight) | Did not affect body weight. | [1] |
| HeLa Xenograft | 5 mg/kg/day | 54% | Well-tolerated without significant toxicity. | [2][4] |
| HeLa Xenograft | 10 mg/kg/day | 64% | Well-tolerated without significant toxicity. | [2][4] |
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound (purity >98%)
-
Ethanol
-
Tween®-80
-
Cremophor EL
-
Sterile Saline (0.9% NaCl)
-
OR
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
5% Glucose solution
Protocol 1 (based on SW480 xenograft model): [1]
-
Dissolve this compound in a mixture of equal parts ethanol, Tween®-80, and Cremophor EL.
-
Dilute this stock solution with sterile saline to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, the final injection volume might be 100-200 µL). The final injectable solution should contain 0.5% this compound, 2.8% ethanol, 2.8% Tween®-80, and 2.8% Cremophor EL.[1]
-
Vortex the solution until it is clear and homogenous.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2 (based on HeLa xenograft model): [4]
-
Dissolve this compound in a vehicle solution consisting of 5% DMSO and 5% Tween 80 in a 5% glucose solution.
-
Ensure the final concentration is appropriate for the desired dosage and injection volume (e.g., 5 mL/kg/day).[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Administer the solution to the animals.
In Vivo Xenograft Tumor Model Protocol
Animal Model:
-
Female BALB/c nude mice (4-5 weeks old) are commonly used.[1]
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., SW480 or HeLa) under standard conditions.
-
Tumor Cell Inoculation:
-
Harvest the cancer cells and resuspend them in a serum-free medium.
-
Subcutaneously inject approximately 4 x 10^6 SW480 cells in 100 µL of medium into the flank of each mouse.[1]
-
-
Tumor Growth and Grouping:
-
Administration of this compound:
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis, Western blotting for protein expression).[1]
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study with this compound.
Proposed Signaling Pathway Inhibition by this compound
Research suggests that this compound exerts its anti-cancer effects by inhibiting the Hippo-YAP signaling pathway.[1][5][6]
Caption: this compound's inhibitory effect on the Hippo-YAP signaling pathway.
Safety and Toxicology
Studies indicate that this compound is generally well-tolerated in animal models at therapeutic doses.[2] In studies using doses up to 20 mg/kg/day, no significant changes in body weight were observed compared to the vehicle control group, suggesting a favorable preliminary safety profile.[1] However, comprehensive toxicology studies are recommended for further drug development.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in preclinical in vivo models. The provided protocols and data offer a foundational framework for researchers to further investigate its therapeutic potential. Future studies could explore alternative administration routes, different cancer models, and combination therapies to fully elucidate the clinical promise of this compound.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues from Lappaol F-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignan derived from Arctium lappa (burdock), has emerged as a promising anti-cancer agent.[1] It exerts its effects by inhibiting tumor cell growth, inducing cell cycle arrest, and promoting apoptosis.[1][2] A primary mechanism of action for this compound is the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[1] Specifically, this compound has been shown to downregulate the expression of YAP and its downstream targets, both at the mRNA and protein levels.[1] This is achieved, in part, by increasing the expression of 14-3-3σ, which promotes the cytoplasmic retention and subsequent degradation of YAP.[1] In vivo studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth.[1][2][3]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key protein markers in formalin-fixed paraffin-embedded (FFPE) tissues from this compound-treated animals. The target proteins include YAP, the primary target of this compound, as well as markers for cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Data Presentation
The following table summarizes the quantitative data from a representative in vivo study on this compound, providing a clear comparison of its effects on tumor growth.
| Treatment Group | Dosage | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) | Reference |
| This compound | 5 mg/kg/day | 54 | Not Reported | [3] |
| This compound | 10 mg/kg/day | 64 | 52 | [1][3] |
| This compound | 20 mg/kg/day | 55 | 57 | [1] |
| Paclitaxel | 10 mg/kg/day | 48 | 40 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for the immunohistochemical analysis of tissues from this compound-treated animals.
Caption: this compound inhibits the Hippo-YAP signaling pathway.
Caption: General workflow for immunohistochemistry.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of FFPE tissues. These protocols are based on established methods and can be adapted for tissues from this compound-treated animals.
Protocol 1: Immunohistochemical Staining for YAP
Objective: To detect the expression and localization of Yes-associated protein (YAP) in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-YAP antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 10-20 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-YAP antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Prepare and apply DAB substrate according to the manufacturer's instructions and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water for 10 minutes.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for Ki-67
Objective: To detect the expression of the proliferation marker Ki-67 in FFPE tissue sections.
Materials:
-
Follow the same materials list as for Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-Ki-67 antibody
Procedure:
-
Follow the same procedure as for Protocol 1, substituting the anti-YAP primary antibody with the anti-Ki-67 primary antibody in step 4.
Protocol 3: Immunohistochemical Staining for Cleaved Caspase-3
Objective: To detect the expression of the apoptosis marker cleaved caspase-3 in FFPE tissue sections.
Materials:
-
Follow the same materials list as for Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 antibody
Procedure:
-
Follow the same procedure as for Protocol 1, substituting the anti-YAP primary antibody with the anti-Cleaved Caspase-3 primary antibody in step 4.[4]
Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and antibodies. Always include appropriate positive and negative controls.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 4. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Tracking Protein Localization with Lappaol F using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignan compound isolated from Arctium lappa (burdock), has demonstrated significant anti-tumor properties.[1][2][3] Its mechanism of action involves the inhibition of tumor cell growth by inducing cell cycle arrest and apoptosis.[2][3][4] A key target of this compound is the Hippo-Yes-associated protein (YAP) signaling pathway, a critical regulator of cell proliferation and organ size.[3][4][5] this compound has been shown to suppress the expression and nuclear localization of YAP, a transcriptional co-activator that, when translocated to the nucleus, promotes the expression of genes involved in cell proliferation and survival.[2][3][4] This document provides detailed protocols for utilizing immunofluorescence to visualize and quantify the effect of this compound on the subcellular localization of proteins, particularly the nuclear translocation of YAP.
Mechanism of Action: this compound and the Hippo-YAP Pathway
The Hippo signaling pathway plays a crucial role in tissue homeostasis. When the pathway is activated, a kinase cascade leads to the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm, often through binding to 14-3-3 proteins, and is targeted for degradation.[3] In many cancers, the Hippo pathway is dysregulated, leading to the dephosphorylation and subsequent nuclear translocation of YAP, where it acts as a transcriptional co-activator to drive cancer cell proliferation and survival.[6][7]
This compound has been shown to inhibit YAP at both the transcriptional and post-translational levels.[4][5] It upregulates the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and degradation of YAP, thereby reducing its nuclear accumulation.[3][4] By preventing YAP from entering the nucleus, this compound effectively inhibits its oncogenic functions. Immunofluorescence is a powerful technique to visualize and quantify this change in YAP localization, providing a direct readout of this compound's activity.
Quantitative Data Summary
The following tables represent expected quantitative data from immunofluorescence analysis of YAP localization following this compound treatment in cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM)[4] |
| HeLa | Cervical Cancer | 41.5 |
| MDA-MB-231 | Breast Cancer | 26.0 |
| SW480 | Colorectal Cancer | 45.3 |
| PC3 | Prostate Cancer | 42.9 |
Table 2: Quantification of YAP Nuclear Localization via Immunofluorescence
| Treatment | Cell Line | Percentage of Cells with Predominantly Nuclear YAP (%) |
| Vehicle (DMSO) | HeLa | 85 ± 5 |
| This compound (50 µM) | HeLa | 20 ± 7 |
| Vehicle (DMSO) | MDA-MB-231 | 90 ± 4 |
| This compound (50 µM) | MDA-MB-231 | 25 ± 6 |
| Data are represented as mean ± standard deviation from three independent experiments. Approximately 200 cells were counted per condition. |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in 24-well plates at a density that will result in 60-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 25 µM, 50 µM). As a control, prepare a vehicle-only medium containing the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: Immunofluorescence Staining for YAP Localization
This protocol describes an indirect immunofluorescence method.[8]
-
Fixation:
-
After treatment, gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against YAP (e.g., rabbit anti-YAP) in the blocking solution according to the manufacturer's instructions.
-
Remove the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore like Alexa Fluor 488) in the blocking solution. Protect the antibody from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), diluted in PBS for 5 minutes at room temperature in the dark. DAPI will stain the cell nuclei, allowing for assessment of protein co-localization.
-
Wash the cells two times with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images of multiple fields of view for each condition.
-
Analyze the subcellular localization of the target protein. Categorize cells based on the predominant localization of the protein (e.g., nuclear, cytoplasmic, or both).
-
Quantify the percentage of cells showing nuclear localization for each treatment condition.
-
Visualizations
Caption: this compound's effect on the Hippo-YAP signaling pathway.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Unveiling the Molecular Response to Lappaol F: Application and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignan isolated from Arctium lappa (burdock), has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3] Its mechanism of action involves the regulation of key signaling pathways that control cell proliferation, apoptosis, and cell cycle progression.[1][2][4] Understanding the precise changes in gene expression induced by this compound is crucial for elucidating its therapeutic potential and for the development of novel cancer therapies. This document provides detailed application notes and experimental protocols for analyzing the gene expression profiles of cancer cells in response to this compound treatment.
Application Notes
This compound has been shown to exert its anticancer effects by modulating the Hippo-Yes-associated protein (YAP) signaling pathway.[1][4] Specifically, this compound treatment leads to the downregulation of YAP and its downstream target genes, which are involved in cell proliferation and survival.[1][5] This is achieved, in part, by increasing the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and degradation of YAP.[1][4]
Furthermore, this compound induces cell cycle arrest at the G1 and G2 phases.[2][6] This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin B1 and CDK1.[2] In colorectal cancer cells, this compound has been shown to induce S-phase arrest by activating CDKN1C/p57.[7][8]
The following tables summarize the quantitative data from studies on this compound's effect on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 72 hours of Treatment.
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| HeLa | Cervical Cancer | 41.5 | [1][5] |
| MDA-MB-231 | Breast Cancer | 26.0 | [1][5] |
| SW480 | Colorectal Cancer | 45.3 | [1][5] |
| PC3 | Prostate Cancer | 42.9 | [1][5] |
| HCT15 | Colorectal Cancer | 51.4 | [7][8] |
| HCT116 | Colorectal Cancer | 32.8 | [7][8] |
Table 2: Summary of Key Gene Expression Changes in Response to this compound Treatment.
| Gene | Regulation | Cancer Type(s) | Function | Reference |
| YAP | Downregulated | Cervical, Colorectal, Breast, Prostate | Transcriptional co-activator, promotes proliferation | [1][4][5] |
| BIRC5 (Survivin) | Downregulated | Cervical, Colorectal, Breast, Prostate | Anti-apoptotic | [5] |
| GLI2 | Downregulated | Cervical, Colorectal, Breast, Prostate | Transcription factor in Hedgehog signaling | [5] |
| c-Myc | Downregulated | Cervical, Colorectal, Breast, Prostate | Proto-oncogene, transcription factor | [5][6] |
| Bcl-2 | Downregulated | Cervical, Colorectal, Breast, Prostate | Anti-apoptotic | [5] |
| Axin2 | Downregulated | Cervical, Colorectal, Breast, Prostate | Negative regulator of Wnt signaling | [5] |
| AREG | Downregulated | Cervical, Colorectal, Breast, Prostate | EGFR ligand | [5] |
| 14-3-3σ | Upregulated | Cervical, Colorectal, Breast, Prostate | Sequesters YAP in the cytoplasm | [1][4] |
| p21 | Upregulated | Various | Cyclin-dependent kinase inhibitor | [2] |
| p27 | Upregulated | Various | Cyclin-dependent kinase inhibitor | [2] |
| Cyclin B1 | Downregulated | Various | Regulates G2/M transition | [2] |
| CDK1 | Downregulated | Various | Regulates G2/M transition | [2] |
| CDKN1C/p57 | Upregulated | Colorectal | Cyclin-dependent kinase inhibitor | [7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for gene expression analysis.
Caption: this compound inhibits the Hippo-YAP pathway.
Caption: Workflow for gene expression analysis.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., SW480, HeLa, MDA-MB-231, PC3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cancer cells in cell culture plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound in the cell culture medium. A common concentration used in studies is 50 µmol/L.[4][5] Also, prepare a vehicle control with the same concentration of DMSO as the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 36, 48, or 72 hours).[4][5]
Total RNA Extraction
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol (using TRIzol):
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per 10 cm² of culture area.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
Thermal cycler
Protocol:
-
In a PCR tube, combine the total RNA (e.g., 1 µg), primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Prepare a master mix containing the reaction buffer, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA sample
-
Gene-specific forward and reverse primers (e.g., for YAP, 14-3-3σ, and a housekeeping gene like GAPDH)
-
SYBR Green or other fluorescent DNA-binding dye
-
qPCR master mix
-
qPCR instrument
Protocol:
-
Prepare the qPCR reaction mix by combining the cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Aliquot the reaction mix into a qPCR plate.
-
Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.[9]
Primer sequences used in a previous study: [4]
-
YAP:
-
Forward: 5′-TAGCCCTGCGTAGCCAGTTA-3′
-
Reverse: 5′-TCATGCTTAGTCCACTGTCTGT-3′
-
-
14-3-3σ:
-
Forward: 5′-TGACGACAAGAAGCGCATCAT-3′
-
Reverse: 5′-GTAGTGGAAGACGGAAAAGTTCA-3′
-
-
GAPDH:
-
Forward: 5′-GGAGCGAGATCCCTCCAAAAT-3′
-
Reverse: 5′-GGCTGTTGTCATACTTCTCATGG-3′
-
Transcriptome Profiling (RNA-Sequencing)
For a comprehensive, unbiased analysis of gene expression, RNA-sequencing is recommended.
Protocol Outline:
-
Prepare high-quality total RNA as described in Protocol 2.
-
Perform library preparation, which includes mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform bioinformatic analysis of the sequencing data, which includes:
-
Quality control of the raw reads.
-
Alignment of the reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis between this compound-treated and control samples.[9]
-
Pathway and gene ontology enrichment analysis to identify biological processes affected by this compound treatment.[7][8]
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on gene expression. By employing these methodologies, scientists can further unravel the molecular mechanisms underlying the anti-tumor activity of this compound, identify potential biomarkers for treatment response, and contribute to the development of more effective cancer therapies.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Integrative RNA-seq and LASSO-COX analysis reveal Paeonol’s key target gene in proliferation suppression and apoptosis-induced in cervical cancer [frontiersin.org]
Application Notes: High-Throughput Screening with Lappaol F
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 3. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Lappaol F-Based Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Lappaol F-based nanoparticles for targeted drug delivery in cancer therapy. The protocols outlined below are based on established methodologies for formulating and characterizing polymeric nanoparticles for hydrophobic drugs, adapted for this compound.
Introduction
This compound, a natural lignan, has demonstrated significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4] Its therapeutic potential is attributed to the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway, a critical regulator of cell proliferation and organ size.[4] However, like many natural compounds, this compound may face challenges in clinical translation due to poor aqueous solubility and limited bioavailability. Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations, enhance tumor targeting through the enhanced permeability and retention (EPR) effect, and improve therapeutic efficacy.[5]
This document provides detailed protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₆ | N/A |
| Molecular Weight | 372.4 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, ethanol) | N/A |
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of free this compound has been determined in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 41.5 |
| MDA-MB-231 | Breast Cancer | 26.0 |
| SW480 | Colorectal Cancer | 45.3 |
| PC3 | Prostate Cancer | 42.9 |
Data sourced from Li et al. (2021).[4]
Characterization of this compound-Loaded Nanoparticles (Hypothetical Data)
This table presents expected specifications for this compound-loaded nanoparticles synthesized using the protocols described below.
| Parameter | Target Value |
| Mean Particle Size (Z-average) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -30 mV |
| Encapsulation Efficiency | > 80% |
| Drug Loading | 5 - 10% (w/w) |
In Vivo Antitumor Efficacy of this compound
A study on human colon cancer (SW480) xenografts in nude mice demonstrated the in vivo antitumor activity of this compound administered intravenously for 15 days.
| Treatment Group | Dosage | Tumor Size Inhibition | Tumor Weight Reduction |
| This compound | 10 mg/kg/d | 48% | 52% |
| This compound | 20 mg/kg/d | 55% | 57% |
| Paclitaxel | 10 mg/kg | 48% | 40% |
Data sourced from Li et al. (2021).[4]
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes the formulation of this compound-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% (w/v) aqueous solution
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.
-
Emulsification: Add the organic phase dropwise to 10 mL of a 2% PVA aqueous solution under constant stirring (600 rpm) on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on ice for 2 minutes (30 seconds on, 10 seconds off cycles) to form a nanoemulsion.
-
Solvent Evaporation: Leave the nanoemulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Characterization of this compound-Loaded Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of nanoparticles.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.
-
Vortex briefly to ensure a homogenous suspension.
-
Transfer the suspension to a disposable cuvette for particle size and PDI measurements.
-
For zeta potential measurement, transfer the suspension to a disposable folded capillary cell.
-
Perform the measurements at 25°C.
-
Record the Z-average diameter, PDI, and zeta potential values. Each measurement should be performed in triplicate.[6][7]
3.2.2. Drug Loading and Encapsulation Efficiency
This protocol determines the amount of this compound successfully encapsulated within the nanoparticles.
Procedure:
-
Determine the total amount of drug in nanoparticles:
-
Weigh a precise amount (e.g., 5 mg) of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a known volume (e.g., 1 mL) of a suitable organic solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Determine the amount of free drug:
-
During the synthesis process, collect the supernatant after the first centrifugation step.
-
Determine the concentration of this compound in the supernatant using HPLC.
-
-
Calculations:
In Vitro Drug Release Study
This protocol evaluates the release kinetics of this compound from the nanoparticles over time.
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles (e.g., 10 mg) in 10 mL of phosphate-buffered saline (PBS, pH 7.4) containing a small amount of a surfactant (e.g., 0.1% Tween 80) to maintain sink conditions.
-
Place the suspension in a dialysis bag (e.g., MWCO 12-14 kDa).
-
Immerse the dialysis bag in 100 mL of the same PBS buffer at 37°C with continuous stirring (100 rpm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.[12][13][14][15][16]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW480)
-
Complete cell culture medium
-
This compound-loaded nanoparticles
-
Free this compound (as a control)
-
Empty nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the prepared dilutions. Include untreated cells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 values.[17][18][19][20][21]
In Vivo Antitumor Efficacy Study
This protocol evaluates the therapeutic efficacy of this compound-loaded nanoparticles in a tumor xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ SW480 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomly assign the mice to different treatment groups (e.g., saline control, empty nanoparticles, free this compound, this compound-loaded nanoparticles).
-
Treatment: Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dosage and schedule (e.g., every three days for 15 days).
-
Monitoring: Monitor the tumor volume and body weight of the mice every two days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histological examination).
-
Data Analysis: Plot the tumor growth curves and compare the final tumor weights between the different treatment groups.[22][23][24][25]
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
References
- 1. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Nanopharmaceuticals: Physicochemical Characterization and In Vitro/In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 9. Encapsulation Efficiency (EE) and Loading Efficiency (LE) [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro detection of nanoparticle cytotoxicity based on big data technology [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effects of nanoparticle size on antitumor activity of 10-hydroxycamptothecin-conjugated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lappaol F in Combination Therapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaol F, a lignan isolated from the seeds of Arctium lappa L., has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway, a key regulator of cell proliferation and apoptosis.[1][4][5] this compound has been shown to suppress tumor growth by inducing cell cycle arrest and promoting apoptosis.[1][3][6] While preclinical studies have established its efficacy as a standalone agent, its potential in combination with conventional chemotherapeutic drugs remains a promising area of investigation. This document provides a comprehensive overview of the rationale, experimental protocols, and data interpretation for studying this compound in combination therapies.
The dysregulation of the Hippo/YAP pathway is linked to resistance to various anticancer treatments, including cisplatin, doxorubicin, and paclitaxel.[4] Targeting the YAP pathway can restore drug sensitivity, suggesting a strong rationale for combining YAP inhibitors like this compound with standard chemotherapy.[4][7] A patent for this compound suggests its use in combination with agents like Cisplatin and Doxorubicin due to its distinct mechanism of action, potentially overcoming resistance mechanisms associated with microtubule-targeting drugs.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent, providing a baseline for designing combination studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 at 72h (µmol/L) | Citation |
| HeLa | Cervical Cancer | 41.5 | [4][5][8] |
| MDA-MB-231 | Breast Cancer | 26.0 | [4][5][8] |
| SW480 | Colorectal Cancer | 45.3 | [4][5][8] |
| PC3 | Prostate Cancer | 42.9 | [4][5][8] |
| Hs-578T | Triple-Negative Breast Cancer | 35.33 (at 48h) | [9] |
Table 2: In Vivo Tumor Growth Inhibition by this compound (Single Agent)
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Citation |
| SW480 (Colon) | This compound | 10 mg/kg/day | 52% (weight) | [1][4] |
| SW480 (Colon) | This compound | 20 mg/kg/day | 57% (weight) | [1][4] |
| SW480 (Colon) | Paclitaxel | 10 mg/kg/day | 40% (weight) | [1][4] |
| MDA-MB-231 (Breast) | This compound | 15 mg/kg/day | Significant deceleration | [9] |
| MDA-MB-231 (Breast) | This compound | 30 mg/kg/day | Significant deceleration | [9] |
| HeLa (Cervical) | This compound | 5 mg/kg/day | 54% | [2] |
| HeLa (Cervical) | This compound | 10 mg/kg/day | 64% | [2] |
Proposed Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its synergistic effects in combination therapy.
Caption: this compound Signaling Pathways.
Caption: Combination Therapy Experimental Workflow.
Detailed Experimental Protocols
The following protocols are adapted from methodologies used in studies on this compound, Arctigenin, and other YAP inhibitors, providing a framework for combination therapy experiments.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Use relevant cancer cell lines such as SW480 (colorectal), MDA-MB-231 (breast), or HeLa (cervical).[4][8]
-
Culture Medium: Culture cells in DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Protocol 2: In Vitro Combination Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent (e.g., Cisplatin, Doxorubicin) in DMSO. Serially dilute the drugs in the culture medium to the desired concentrations.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapeutic agent alone to determine the IC50 value for each.
-
Combination: Treat cells with this compound and the chemotherapeutic agent simultaneously. A checkerboard (matrix) format is recommended to test various concentration combinations.
-
-
Incubation: Incubate the treated cells for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with this compound, the chemotherapeutic agent, and their combination at predetermined synergistic concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment as described in Protocol 3, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, p-YAP, 14-3-3σ, Cleaved Caspase-3, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: In Vivo Xenograft Study
-
Animal Model: Use 4-6 week old female BALB/c nude mice.
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., SW480) into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO).
-
Group 2: this compound (e.g., 10 or 20 mg/kg/day, i.v. or i.p.).
-
Group 3: Chemotherapeutic agent (dose selected based on literature).
-
Group 4: this compound + Chemotherapeutic agent.
-
-
Monitoring: Measure tumor volume (0.5 x length x width²) and body weight every 2-3 days.
-
Endpoint: After a set period (e.g., 15-21 days), euthanize the mice and excise the tumors.[4][8]
-
Analysis:
-
Weigh the excised tumors.
-
Perform immunohistochemistry (IHC) on tumor sections for markers like Ki-67 (proliferation) and TUNEL (apoptosis).
-
Perform Western blot analysis on tumor lysates for key signaling proteins.
-
Conclusion
This compound presents a compelling case for use in combination cancer therapy, primarily due to its well-documented role as a YAP inhibitor. The provided protocols offer a robust framework for systematically evaluating the synergistic potential of this compound with standard-of-care chemotherapeutics. By elucidating the enhanced anti-tumor effects and underlying molecular mechanisms, these studies can pave the way for developing more effective cancer treatment regimens.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 3. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Advances in Combination Therapy of YAP Inhibitors with Physical Anti-Cancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Lappaol F Solubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Lappaol F in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-step solvent for dissolving this compound?
A1: For initial solubilization, it is highly recommended to use a high-purity, sterile organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. DMSO is a powerful solvent capable of dissolving many poorly water-soluble compounds and is compatible with most cell culture applications at low final concentrations.
Q2: What is the maximum permissible concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in your culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.
Q3: My this compound precipitates when I add the DMSO stock to the culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds. Here are several strategies to troubleshoot this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the stock solution directly, try a stepwise dilution. This involves adding the stock to a small volume of media first and then adding this intermediate dilution to the final volume.
-
Increase Serum Concentration: If your experiment allows, increasing the serum concentration in the culture medium can help to stabilize this compound through binding to proteins like albumin.
-
Utilize a Carrier Protein: The addition of bovine serum albumin (BSA) to serum-free media can enhance the solubility of hydrophobic compounds.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their cytotoxicity profiles and solubilizing capacities may differ from DMSO. It is essential to perform a literature search for your specific cell type and to conduct a vehicle control experiment to assess the impact of the chosen solvent. For certain applications, the use of solubilizing agents like cyclodextrins may also be a suitable alternative to organic solvents.
Troubleshooting Guide
If you are encountering persistent solubility issues with this compound, follow this troubleshooting workflow:
Key Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the required amount of this compound powder using an analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired culture medium (e.g., 100 mM).
-
Complexation:
-
Add the this compound DMSO stock solution to the HP-β-CD solution.
-
Incubate the mixture at 37°C for 1-2 hours with gentle agitation to allow for the formation of the inclusion complex.
-
-
Application: The resulting this compound-cyclodextrin complex solution can then be added to the final culture medium. It is important to run parallel experiments with the cyclodextrin alone as a vehicle control.
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Primary Mechanism | Advantages | Disadvantages | Typical Starting Concentration |
| DMSO | Organic Solvent | High solubilizing power for many compounds. | Potential for cytotoxicity at higher concentrations. | < 0.5% (v/v) in final media |
| Ethanol | Organic Solvent | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. | < 0.5% (v/v) in final media |
| Cyclodextrins | Encapsulation | Low cytotoxicity; can improve compound stability. | May not be effective for all compounds; potential for cholesterol depletion from cell membranes. | 1-10 mM in final media |
| Co-solvents (e.g., PEG 400) | Polarity Reduction | Can improve solubility in aqueous solutions. | May alter cellular responses; requires careful toxicity testing. | 0.1-1% (v/v) in final media |
| Serum/BSA | Protein Binding | Biocompatible; utilizes natural transport mechanisms. | Not suitable for serum-free conditions; can interfere with compound activity. | 1-20% serum or 0.1-0.5% BSA |
Signaling Pathway Considerations
When investigating the biological effects of this compound, it is important to consider how the chosen solubilization method might influence cellular signaling pathways. The diagram below illustrates a generic signaling cascade and highlights points where a vehicle or solubilizing agent could potentially interfere.
How to prevent Lappaol F precipitation in stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Lappaol F in stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is the most commonly used solvent due to its miscibility with aqueous culture media and its ability to dissolve a wide range of compounds.
Q2: What is a recommended concentration for a this compound stock solution in DMSO?
A2: A stock solution of this compound can be prepared in DMSO at a concentration of up to 40 mg/mL.[1] However, for cell culture experiments, it is common to work with stock solutions in the range of 10-30 mM to minimize the final concentration of DMSO in the assay, which can be toxic to cells.[2] It is advisable to keep the final DMSO concentration in your cell culture medium below 0.5% to avoid cytotoxic effects.[3]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: To prevent precipitation and degradation, this compound stock solutions should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.
-
Long-term (months to years): Store at -20°C or -80°C in a dry, dark environment.[2][4]
To minimize the risk of precipitation due to freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents repeated warming and cooling of the entire stock, which can promote crystallization and precipitation.[1][5]
Q4: Can the pH of the stock solution affect this compound stability?
A4: While specific data on the effect of pH on this compound stability in DMSO is limited, phenolic compounds, in general, can be susceptible to degradation at high pH.[6][7] It is recommended to use high-purity, anhydrous DMSO to prepare stock solutions, which should be inherently neutral. Avoid adding acidic or basic solutions to your DMSO stock unless specifically required by your experimental protocol, as this could alter the stability of this compound.[8]
Troubleshooting Guide: this compound Precipitation
Encountering precipitation in your this compound stock solution can be a frustrating issue. This guide provides a systematic approach to troubleshooting and resolving this problem.
Visualizing the Problem-Solving Workflow
References
- 1. This compound | CDK | P-gp | JNK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
Why is Lappaol F not inducing apoptosis in my cell line?
This guide provides troubleshooting advice and detailed protocols for researchers encountering a lack of apoptosis in their cell line following treatment with Lappaol F.
Frequently Asked Questions (FAQs)
Question 1: I've treated my cells with this compound, but I'm not observing apoptosis. What are the most common reasons for this?
There are three primary areas to investigate when this compound fails to induce apoptosis: the intrinsic properties of your cell line, the experimental conditions used, and the methodology of your apoptosis assay.
-
Cell Line-Specific Response: The anticancer effect of this compound, including apoptosis induction, is highly dependent on the specific cancer cell line being used.[1][2] Some cell lines may be inherently resistant or respond through other mechanisms like cell cycle arrest.[1]
-
Suboptimal Experimental Conditions: The concentration of this compound may be too low, or the treatment duration too short. The compound is also known to have low aqueous solubility, which can affect its effective concentration in your experiment.[3][4]
-
Apoptosis Assay Issues: The timing of your assay is critical. You may be looking for a marker of late apoptosis at a time point where only early events have occurred. Additionally, technical errors, such as discarding floating cells which are often apoptotic, can lead to inaccurate results.[5][6]
Question 2: How do I know if my cell line is resistant to this compound-induced apoptosis?
Cellular resistance can be due to the unique genetic makeup of your cell line.
-
Check Key Apoptosis Proteins: The expression status of key apoptosis-regulating proteins is crucial. For example, MCF-7 breast cancer cells have a gene deletion for caspase-3, a critical executioner caspase, which can make them resistant to certain apoptotic stimuli.[1] Resistance can also be conferred by high expression of anti-apoptotic proteins like Mcl-1 or Bcl-2, or mutations in pro-apoptotic proteins like Bax or p53.[7][8]
-
Run a Positive Control: To confirm that your cell line's apoptotic machinery is functional, treat the cells with a well-known, potent inducer of apoptosis, such as Staurosporine or Etoposide. If the positive control fails to induce apoptosis, it strongly suggests an issue with the cell line itself rather than with this compound.[9]
-
Consider Alternative Mechanisms: this compound is known to induce G1 and G2 cell cycle arrest.[1][2] It's possible that in your cell line, the predominant effect at your tested concentration and time point is cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis).
Question 3: What are the recommended concentrations and incubation times for this compound?
The effective concentration and time can vary significantly between cell lines. A dose-response and time-course experiment is essential. This compound has shown efficacy in the micromolar range, typically after 48 to 72 hours of incubation.
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| HeLa | Cervical | 72 | 41.5 | [10][11] |
| MDA-MB-231 | Breast | 72 | 26.0 | [10][11] |
| SW480 | Colorectal | 72 | 45.3 | [10][11] |
| PC3 | Prostate | 72 | 42.9 | [10][11] |
Question 4: Could the way I'm preparing this compound be the problem?
Yes. This compound has poor aqueous solubility.[4]
-
Solvent: It is typically dissolved in a solvent like DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (usually ≤ 0.5%). Run a vehicle control (medium with the same amount of DMSO) to confirm the solvent is not affecting cell viability.[12]
-
Precipitation: Visually inspect your culture medium after adding the this compound solution. If you see any precipitate or cloudiness, the compound may be crashing out of solution, leading to a much lower effective concentration. If this occurs, consider preparing a fresh stock solution or testing different methods of solubilization.
Question 5: Which apoptosis assay should I use, and what are the common pitfalls?
-
Early Apoptosis: Annexin V staining is a common method to detect phosphatidylserine (PS) flipping to the outer membrane leaflet.[13]
-
Executioner Caspase Activity: Measuring the activity of caspase-3 and caspase-7 is a direct indicator that the execution phase of apoptosis has been initiated.[13]
-
Pitfall: This is an enzymatic assay. Ensure cell lysates are prepared correctly and not stored for extended periods, which could lead to enzyme degradation.[15]
-
-
Late Apoptosis / Cell Death: Western blotting for cleaved PARP or cleaved Caspase-3 provides definitive evidence of caspase activation and apoptosis.
-
Pitfall: Apoptotic cells often detach and float in the medium. It is crucial to collect both the adherent and floating cell populations to avoid underestimating the apoptotic fraction.[6]
-
Table 2: Comparison of Common Apoptosis Detection Methods
| Method | What It Measures | Stage of Apoptosis | Key Advantages | Common Pitfalls |
| MTT/XTT Assay | Metabolic activity (cell viability) | Indirect measure | High-throughput, inexpensive | Does not distinguish between apoptosis and necrosis; cytostatic effects can be confounding. |
| Annexin V/PI Staining | PS externalization (Annexin V) and membrane integrity (PI) | Early (Annexin V+/PI-) to Late (Annexin V+/PI+) | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. | Transient signal, requires specific buffer, sensitive to handling.[5][14] |
| Caspase Activity Assay | Enzymatic activity of executioner caspases (e.g., Caspase-3/7) | Mid (Execution) | Direct, quantifiable measure of a key apoptotic event.[16] | Requires cell lysis, timing is critical. |
| Western Blot | Cleavage of key proteins (e.g., PARP, Caspase-3) | Mid to Late | Highly specific, confirms activation cascade.[17][18] | Lower throughput, requires collection of all cells (adherent + floating).[6] |
This compound Signaling and Troubleshooting
This compound has been shown to exert its anticancer effects, including the promotion of apoptosis, by inhibiting the Hippo-YAP signaling pathway.[10][11][19] A lack of response could indicate that this pathway is not active or is dysregulated in your cell line.
Caption: this compound inhibits the Hippo-YAP pathway.
Investigative Steps:
-
Check Basal YAP Expression: Use Western blot to determine if your cell line expresses YAP protein.
-
Analyze YAP Localization: Perform immunofluorescence or nuclear/cytoplasmic fractionation followed by Western blot to see if YAP is predominantly nuclear (active) in untreated cells.
-
Test this compound Effect: Treat cells with this compound and check for:
Visual Troubleshooting and Experimental Workflow
Use these diagrams to guide your experimental design and troubleshooting process.
References
- 1. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 2. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 15. ulab360.com [ulab360.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Western Blot for YAP Detection Post-Lappaol F Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Western blot to detect Yes-associated protein (YAP) following treatment with Lappaol F.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on total YAP protein levels?
A1: this compound has been shown to inhibit YAP expression at both the transcriptional and post-translational levels.[1][2][3] Therefore, you should expect a decrease in total YAP protein levels in a dose- and time-dependent manner following this compound treatment.[1][4]
Q2: How does this compound affect the phosphorylation of YAP?
A2: this compound upregulates the expression of 14-3-3σ, a protein that binds to phosphorylated YAP, leading to its retention in the cytoplasm and subsequent degradation.[1][2][5][6] While this compound's primary described mechanism isn't direct YAP phosphorylation, its downstream effects are similar to the activation of the Hippo pathway, which involves YAP phosphorylation at sites like Ser127, leading to 14-3-3 binding.[7][8] Therefore, you may observe an initial increase in the ratio of phosphorylated YAP (p-YAP) to total YAP, followed by a decrease in total YAP levels.
Q3: Should I expect a change in the subcellular localization of YAP after this compound treatment?
A3: Yes. This compound treatment leads to a decrease in the nuclear accumulation of YAP.[1] This is consistent with its mechanism of promoting cytoplasmic retention.[1]
Q4: What are some recommended positive and negative controls for my Western blot experiment?
A4:
-
Positive Control Lysates: Use lysates from cell lines known to have high endogenous YAP expression (e.g., HeLa, MDA-MB-231, SW480, PC3) that are untreated.[1][2]
-
Negative Control Lysates: Lysates from YAP knockout cells would be the ideal negative control.[8] Alternatively, you can use lysates from cells with known low YAP expression.
-
Treatment Controls:
-
Vehicle Control: Cells treated with the same vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Treatment Control: A known YAP inhibitor like Verteporfin (VP) can be used to confirm the expected downstream effects on YAP target genes.[4]
-
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of YAP after this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| Weak or No YAP Signal | Low Protein Load: Insufficient total protein was loaded onto the gel.[9] | Quantify your protein lysates using a BCA or Bradford assay and aim to load 20-40 µg of total protein per lane.[10] |
| Inefficient Protein Extraction: The lysis buffer used was not optimal for extracting nuclear proteins like active YAP.[11] | Use a RIPA buffer, which is effective for whole-cell extraction. Consider nuclear/cytoplasmic fractionation to enrich for YAP.[12][13] | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration was too low.[14][15] | Titrate your primary antibody to find the optimal concentration. A common starting point is a 1:1000 dilution. Also, ensure your secondary antibody is used at the recommended dilution. | |
| Poor Protein Transfer: The transfer of proteins from the gel to the membrane was inefficient.[16] | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of YAP (~65-75 kDa). | |
| This compound treatment significantly reduced YAP levels: The treatment was too potent or prolonged. | Perform a dose-response and time-course experiment to find the optimal this compound concentration and incubation time where YAP is detectable but shows a clear decrease. | |
| High Background | Insufficient Blocking: The blocking step was not effective in preventing non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. Milk can sometimes interfere with phospho-antibody detection, so BSA is a safer choice for p-YAP.[10] |
| Antibody Concentration Too High: The primary or secondary antibody concentrations were too high. | Reduce the concentration of your primary and/or secondary antibodies. | |
| Inadequate Washing: Insufficient washing steps to remove unbound antibodies.[15] | Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Antibody Specificity: The primary antibody may be cross-reacting with other proteins. | Use a well-validated antibody for YAP. Check the manufacturer's datasheet for validation data in Western blot and potential cross-reactivity.[17] Consider using a monoclonal antibody for higher specificity. |
| Protein Degradation: Samples were not handled properly, leading to protein degradation.[16] | Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[16] | |
| Too Much Protein Loaded: Overloading the gel can lead to non-specific bands.[18] | Reduce the amount of protein loaded per lane. |
Experimental Protocols
Cell Lysis and Protein Extraction (using RIPA buffer)
-
After treating cells with this compound, wash the cell monolayer twice with ice-cold PBS.[13]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the plate.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C.[19]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well onto an 8-10% SDS-polyacrylamide gel. Also, load a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against YAP (or p-YAP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
Data Presentation
Table 1: Effect of this compound on YAP Expression in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Change in Total YAP Protein Level | Reference |
| HeLa | 0, 25, 50 | 48 | Dose-dependent decrease | [1] |
| HeLa | 50 | 0, 12, 24, 36 | Time-dependent decrease | [1] |
| MDA-MB-231 | 0, 25, 50 | 48 | Dose-dependent decrease | [1] |
| MDA-MB-231 | 50 | 0, 12, 24, 36 | Time-dependent decrease | [1] |
| SW480 | 0, 25, 50 | 48 | Dose-dependent decrease | [1] |
| SW480 | 50 | 0, 12, 24, 36 | Time-dependent decrease | [1] |
| PC3 | 0, 25, 50 | 48 | Dose-dependent decrease | [1] |
| PC3 | 50 | 0, 12, 24, 36 | Time-dependent decrease | [1] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines at 72h
| Cell Line | IC50 (µM) | Reference |
| HeLa | 41.5 | [1][2] |
| MDA-MB-231 | 26.0 | [1][2] |
| SW480 | 45.3 | [1][2] |
| PC3 | 42.9 | [1][2] |
Visualizations
Caption: The Hippo Signaling Pathway and the effect of this compound.
Caption: Experimental workflow for Western blot detection of YAP.
Caption: Troubleshooting decision tree for weak YAP Western blot signals.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP Antibody | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 13. goldbio.com [goldbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. You are being redirected... [prosci-inc.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. YAP - Mediator of the Hippo Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protein Extraction and western blotting [protocols.io]
Technical Support Center: Troubleshooting Poor Lappaol F Efficacy In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering suboptimal results with Lappaol F in vivo. The information is tailored for scientists and drug development professionals working in oncology research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural lignan compound isolated from the seeds of Arctium lappa (burdock).[1][2] It functions as an anticancer agent by inhibiting the Hippo-Yes-associated protein (YAP) signaling pathway.[1][2] Specifically, this compound suppresses YAP at both the transcriptional and post-translational levels, leading to cell cycle arrest and apoptosis in various cancer cell types.[1][2]
Q2: What are the reported effective dosages of this compound in vivo?
Published studies have demonstrated the in vivo efficacy of this compound at doses of 5 mg/kg, 10 mg/kg, and 20 mg/kg in xenograft mouse models.[1] Administration is typically performed via intravenous (i.v.) injection.[1]
Q3: What is a suitable vehicle formulation for in vivo administration of this compound?
A commonly used vehicle for dissolving this compound for intravenous administration consists of a mixture of ethanol, Tween®-80, and Cremophor EL in equal parts, which is then diluted with saline.[1] It is crucial to ensure complete dissolution and stability of the formulation prior to injection.
Q4: What is the expected outcome of successful this compound treatment in vivo?
Successful in vivo treatment with this compound should result in a significant reduction in tumor growth, both in volume and weight, compared to a vehicle-treated control group.[1] Additionally, histological analysis of tumor tissue should reveal increased apoptosis and decreased expression of YAP and its downstream target genes.[1]
Troubleshooting Guide for Poor In Vivo Efficacy
Problem 1: Suboptimal Tumor Growth Inhibition
If you are observing minimal or no difference in tumor growth between your this compound-treated group and the control group, consider the following potential issues and solutions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Formulation and Administration | - Verify Formulation: Ensure this compound is completely dissolved in the vehicle. Precipitates can lead to inaccurate dosing and potential emboli. Consider gentle heating or sonication if solubility is an issue, but be mindful of compound stability. - Check Vehicle Compatibility: While a standard formulation exists, it's advisable to confirm its suitability for your specific animal model and experimental conditions. Some vehicles can cause irritation or toxicity. - Confirm Administration Route and Technique: Intravenous injection requires proper technique to ensure the full dose enters circulation. Infiltration into surrounding tissue will significantly reduce bioavailability. Consider alternative routes mentioned in patents, such as intratumoral or subcutaneous, if i.v. is problematic, but be aware this may alter the pharmacokinetic profile. |
| Suboptimal Dosing Regimen | - Dose Escalation: If no toxicity is observed at your current dose, consider a dose escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[3] Published effective doses (5-20 mg/kg) are a good starting point, but the optimal dose can vary. - Frequency and Duration: Most studies report daily administration for a period of 15 days.[1] A shorter duration or less frequent dosing may not be sufficient to induce a significant anti-tumor response. |
| Issues with the Animal Model | - Tumor Model Selection: The sensitivity of different cancer cell lines to this compound can vary.[4] Ensure that the cell line used for your xenograft is known to be sensitive to this compound in vitro. Patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, may provide more clinically relevant results but also exhibit greater variability.[5][6][7] - Tumor Burden at Start of Treatment: Initiating treatment when tumors are smaller generally leads to better efficacy. Large, established tumors may have necrotic cores and poor vascularization, limiting drug delivery to all cancer cells. |
| Compound Stability and Handling | - Storage Conditions: Store this compound according to the manufacturer's instructions, typically protected from light and at a low temperature, to prevent degradation. - Formulation Stability: Prepare the dosing solution fresh before each administration if the stability in the vehicle is unknown. Some excipients can degrade over time, affecting the stability of the active compound.[8] |
Problem 2: Evidence of Drug Resistance
In some cases, an initial response to this compound may be followed by tumor regrowth, suggesting the development of resistance.
| Potential Cause | Troubleshooting and Investigation |
| Alterations in the Hippo-YAP Pathway | - Upregulation of YAP/TAZ: Analyze resistant tumors for increased expression or nuclear localization of YAP and its paralog TAZ.[9][10] - Mutations in Pathway Components: While less common for acquired resistance, mutations in upstream Hippo pathway components that lead to constitutive YAP activation could pre-exist in a subpopulation of tumor cells. |
| Activation of Bypass Signaling Pathways | - MAPK Pathway Activation: Hyperactivation of the MAPK pathway has been shown to confer resistance to TEAD inhibitors (which, like this compound, target the final step of the Hippo pathway).[11][12] Consider co-treatment with a MEK inhibitor. - HGF/MET Signaling: Increased expression of hepatocyte growth factor (HGF) and activation of the MET receptor can rescue cells from YAP/TEAD inhibition.[13] Combination therapy with a MET inhibitor may be effective. |
| Tumor Heterogeneity | - Clonal Selection: The initial tumor may contain a mixed population of cells, some of which are inherently less sensitive to this compound. Treatment may eliminate the sensitive cells, allowing the resistant clones to proliferate. |
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dose (mg/kg) | Administration Route | Duration (days) | Tumor Growth Inhibition (%) | Reference |
| Cervical Cancer | HeLa | Nude Mice | 5 | i.v. | 15 | 54 | Patent US9895345B2 |
| Cervical Cancer | HeLa | Nude Mice | 10 | i.v. | 15 | 64 | Patent US9895345B2 |
| Colon Cancer | SW480 | BALB/c Nude Mice | 10 | i.v. | 15 | 52 (weight) | [1] |
| Colon Cancer | SW480 | BALB/c Nude Mice | 20 | i.v. | 15 | 57 (weight) | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Xenograft Study
-
Cell Culture: Human cancer cells (e.g., SW480 colon cancer cells) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or media is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups.
-
This compound Formulation: this compound is dissolved in a vehicle consisting of ethanol, Tween®-80, and Cremophor EL (1:1:1), and then diluted with saline to the final desired concentration. The formulation should be prepared fresh daily or its stability confirmed.
-
Administration: this compound is administered intravenously at the specified dose (e.g., 10 or 20 mg/kg) daily for the duration of the study (e.g., 15 days). The control group receives an equivalent volume of the vehicle.
-
Monitoring: Animal body weight and general health are monitored throughout the experiment.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, qPCR).
Mandatory Visualizations
Caption: this compound inhibits the Hippo-YAP pathway.
Caption: In vivo xenograft experimental workflow.
Caption: Troubleshooting decision tree for poor this compound efficacy.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. championsoncology.com [championsoncology.com]
- 6. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Activation of Hepatocyte Growth Factor/MET Signaling as a Mechanism of Acquired Resistance to a Novel YAP1/TEAD Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Lappaol F Technical Support Center: Xenograft Model Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Lappaol F in different tumor xenograft models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer?
This compound is a natural lignan compound isolated from Arctium lappa Linné (Asteraceae).[1] Its principal anticancer effect stems from its ability to inhibit the Hippo-Yes-associated protein (YAP) signaling pathway.[1][2] this compound suppresses YAP at both the transcriptional and post-translational levels, leading to cell cycle arrest and apoptosis in various cancer cells.[1][2] A key mechanism is the upregulation of 14-3-3σ, a protein that promotes the cytoplasmic retention and degradation of YAP, thereby preventing its nuclear translocation and oncogenic activity.[1]
Q2: In which cancer types has this compound shown efficacy in preclinical models?
This compound has demonstrated significant antitumor activity in a variety of cancer cell lines, including:
-
Cervical cancer (HeLa)[1]
-
Prostate cancer (PC3)[1]
-
Triple-negative breast cancer (TNBC) (MDA-MB-231, Hs-578T)[6]
In vivo efficacy has been confirmed in xenograft models of colon, cervical, and triple-negative breast cancer.[1][5][6]
Q3: What are the recommended starting dosages for this compound in mouse xenograft models?
Based on published studies, intravenous (i.v.) administration of this compound at doses between 5 mg/kg and 20 mg/kg daily has been shown to be effective in inhibiting tumor growth in nude mice.[1][5] The optimal dose will vary depending on the tumor model and its sensitivity to YAP inhibition.
Q4: How should this compound be prepared for in vivo administration?
Due to its low aqueous solubility, this compound requires a specific vehicle for solubilization before in vivo use. A common formulation involves dissolving this compound in a mixture of ethanol, Tween®-80, and Cremophor EL in equal parts.[1] This stock solution is then diluted with saline to the final desired concentration for injection.[1]
Troubleshooting Guide
Problem 1: Suboptimal tumor growth inhibition in my xenograft model.
-
Possible Cause 1: Insufficient Dosage. The tumor cell line you are using may be less sensitive to this compound.
-
Solution: Consider performing a dose-response study, titrating the dosage of this compound upwards from the recommended starting dose. A pilot study with a small number of animals per group can help identify a more effective dose for your specific model.
-
-
Possible Cause 2: Poor Bioavailability/Drug Delivery. The formulation and administration route may not be optimal for your experimental setup.
-
Solution: Ensure the vehicle components (ethanol, Tween-80, Cremophor EL) are of high purity and the solution is well-mixed before each injection. Intravenous administration is the most reported route for systemic delivery.[1][5] If using other routes, such as intraperitoneal injection, consider that the absorption rate and bioavailability may differ.
-
-
Possible Cause 3: Intrinsic or Acquired Resistance. The tumor cells may have inherent resistance mechanisms to YAP pathway inhibition.
-
Solution: Analyze the expression levels of YAP and its downstream targets in your tumor cells both before and after treatment to confirm target engagement. Consider combination therapies with other anticancer agents that have different mechanisms of action.
-
Problem 2: Observed toxicity or weight loss in treated animals.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve this compound, particularly Cremophor EL, can cause hypersensitivity reactions and other toxicities in some animals.
-
Solution: Administer a vehicle-only control group to assess the effects of the formulation itself. If vehicle toxicity is observed, you may need to explore alternative, less toxic solubilizing agents or different administration routes that minimize systemic exposure to the vehicle.
-
-
Possible Cause 2: this compound Toxicity at the Administered Dose. While generally well-tolerated, higher doses of this compound may lead to adverse effects.[7]
-
Solution: Reduce the dosage of this compound or decrease the frequency of administration (e.g., every other day instead of daily). Closely monitor the animals for signs of distress, and establish clear endpoints for euthanasia if severe toxicity is observed.
-
Data Summary and Experimental Protocols
In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| HeLa | Cervical Cancer | 41.5[1][2] |
| SW480 | Colorectal Cancer | 45.3[1][2] |
| MDA-MB-231 | Breast Cancer | 26.0[1][2] |
| PC3 | Prostate Cancer | 42.9[1][2] |
| HCT116 | Colorectal Cancer | 32.8[3] |
| HCT15 | Colorectal Cancer | 51.4[3] |
In Vivo Xenograft Study Parameters
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route & Schedule | Tumor Growth Inhibition |
| SW480 (Colon) | BALB/c nude | 10 mg/kg/day | i.v. for 15 days | 52% (by weight)[1] |
| SW480 (Colon) | BALB/c nude | 20 mg/kg/day | i.v. for 15 days | 57% (by weight)[1] |
| HeLa (Cervical) | Nude mice | 5 mg/kg/day | i.v. for 15 days | 54%[5] |
| HeLa (Cervical) | Nude mice | 10 mg/kg/day | i.v. for 15 days | 64%[5] |
Detailed Experimental Protocol: Colon Cancer Xenograft Study
This protocol is a generalized representation based on published literature.[1]
-
Cell Culture: SW480 human colon cancer cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Animal Model: Female BALB/c nude mice (4-5 weeks old) are used.
-
Tumor Inoculation: 4 x 10^6 SW480 cells in 100 µL of serum-free medium are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow for approximately 5 days. Mice are then randomized into treatment and control groups.
-
This compound Preparation: this compound is dissolved in a vehicle of ethanol, Tween®-80, and Cremophor EL (1:1:1 ratio), and then diluted with saline.
-
Administration:
-
Vehicle group: Receives an equivalent volume of the vehicle solution.
-
This compound groups: Receive 10 mg/kg or 20 mg/kg of this compound intravenously daily for 15 consecutive days.
-
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every other day).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumors can be further processed for histological or molecular analysis (e.g., Western blotting for YAP expression, TUNEL assay for apoptosis).
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits YAP signaling via upregulation of 14-3-3σ and YAP mRNA downregulation.
General Xenograft Experiment Workflow
Caption: Workflow for a typical subcutaneous tumor xenograft study with this compound.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 6. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lappaol F and Paclitaxel Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining protocols for studies involving the combination of Lappaol F and paclitaxel.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
Q1: What are the recommended solvents and stock solution concentrations for this compound and paclitaxel for in vitro studies?
A1: Both this compound and paclitaxel have low aqueous solubility.
-
This compound: Soluble in DMSO (Dimethyl Sulfoxide). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO, which can then be further diluted in culture medium for working concentrations.
-
Paclitaxel: Also soluble in DMSO. A stock solution of 1 mM in 100% DMSO is commonly used.
Troubleshooting Tip: When preparing working concentrations in cell culture media, ensure the final DMSO concentration does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration as the highest treatment dose) should always be included in your experiments. If precipitation occurs upon dilution, consider a stepwise dilution approach.
Q2: In what order should this compound and paclitaxel be added to the cells?
A2: The sequence of drug administration can significantly impact the outcome of a combination study. Since this compound is known to induce cell cycle arrest and paclitaxel targets cells in the M-phase of the cell cycle, the following sequences should be considered for testing:
-
Co-administration: Both drugs are added simultaneously.
-
Sequential administration (this compound first): Pre-treating cells with this compound for a specific duration (e.g., 24 hours) before adding paclitaxel. This may synchronize the cell population in a way that enhances paclitaxel's efficacy.
-
Sequential administration (paclitaxel first): Pre-treating with paclitaxel before adding this compound.
The optimal sequence is likely cell-type dependent and should be determined empirically.
Q3: How do I determine the appropriate concentration range for each drug in a combination study?
A3: First, determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your specific cell line using a cell viability assay (e.g., MTT or CCK-8 assay). For the combination study, a common starting point is to use concentrations at and below the individual IC50 values. A dose-response matrix, testing various concentrations of both drugs, is the most comprehensive approach.
Q4: My cell viability results for the combination treatment are inconsistent. What could be the cause?
A4: Inconsistent results in combination studies can stem from several factors:
-
Drug Precipitation: As mentioned, poor solubility can be an issue. Visually inspect your drug dilutions for any signs of precipitation.
-
Pipetting Errors: Combination studies require precise pipetting of multiple agents. Ensure your pipettes are calibrated and use careful technique.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension and accurate cell counting.
-
Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Q5: How can I quantitatively assess if the combination of this compound and paclitaxel is synergistic?
A5: The most common method is to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
Software such as CompuSyn can be used to calculate CI values from your dose-response data.
Data Presentation: Synergy Analysis
The following table provides a template for summarizing the results of a synergy analysis using the Combination Index (CI). Data presented here is hypothetical and for illustrative purposes only.
| This compound (μM) | Paclitaxel (nM) | Fractional Effect (Fa) | Combination Index (CI) | Interaction |
| 5 | 2 | 0.45 | 0.85 | Synergy |
| 10 | 2 | 0.60 | 0.70 | Synergy |
| 5 | 5 | 0.65 | 0.62 | Strong Synergy |
| 10 | 5 | 0.80 | 0.48 | Strong Synergy |
| 20 | 10 | 0.92 | 0.35 | Very Strong Synergy |
| 2.5 | 1 | 0.25 | 1.05 | Additive |
| 25 | 20 | 0.95 | 1.20 | Antagonism |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and paclitaxel, alone and in combination.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and paclitaxel stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[1][2]
-
Prepare serial dilutions of this compound and paclitaxel in culture medium from the DMSO stock solutions.
-
Add the drug solutions (as single agents or in combination) to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values and Combination Indices.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and paclitaxel
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, paclitaxel, or their combination at desired concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and wash twice with cold PBS.[5]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for examining changes in protein expression in relevant signaling pathways.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
This compound and paclitaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound, paclitaxel, or the combination as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[9]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
Mandatory Visualizations
Caption: Experimental workflow for this compound and paclitaxel combination studies.
Caption: Hypothetical signaling pathway for this compound and paclitaxel synergy.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to control for variability in natural compound experiments like Lappaol F.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in natural compound experiments involving Lappaol F.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates in cell viability assays (e.g., MTT, SRB). | Inconsistent cell seeding: Uneven cell distribution in multi-well plates.[1][2] Pipetting errors: Inaccurate dispensing of this compound or assay reagents.[3] Edge effects: Evaporation in the outer wells of the plate. This compound precipitation: Compound coming out of solution in the culture medium. | Cell Seeding: Ensure thorough mixing of cell suspension before and during plating. Consider using a reverse pipetting technique. Pipetting: Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.[3] Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. Solubility: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration, a different solvent (with appropriate vehicle controls), or pre-warming the media. |
| This compound appears to be inactive or has a much higher IC50 value than reported. | Compound degradation: this compound may be unstable under certain storage or experimental conditions. Incorrect concentration: Errors in stock solution preparation or dilution. Cell line resistance: The specific cell line used may be less sensitive to this compound.[3] Low purity of this compound: Contaminants in the compound preparation could affect its activity. | Compound Stability: Store this compound as recommended by the supplier, typically at -20°C in a dry, dark place.[2] Prepare fresh dilutions from the stock solution for each experiment. Concentration Verification: Double-check all calculations for stock and working solutions. Consider verifying the concentration of the stock solution spectrophotometrically if possible. Cell Line: Use a positive control compound known to be effective in your chosen cell line to ensure the assay is working correctly.[4] Consider testing a range of cell lines. Purity: Obtain this compound from a reputable supplier with a certificate of analysis indicating its purity.[5][6][7] |
| Inconsistent results in Western blot analysis for Hippo-YAP pathway proteins. | Variable protein extraction: Inefficient or inconsistent cell lysis. Uneven protein loading: Inaccurate protein quantification. Antibody issues: Poor antibody quality, incorrect antibody concentration, or insufficient blocking.[8] Transfer problems: Inefficient transfer of proteins from the gel to the membrane. | Protein Extraction: Use a suitable lysis buffer and ensure complete cell lysis on ice. Protein Quantification: Use a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay. Antibodies: Use antibodies validated for Western blotting. Optimize primary and secondary antibody concentrations. Ensure adequate blocking (e.g., 5% BSA or non-fat milk in TBST). Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Difficulty reproducing in vivo tumor growth inhibition. | Variability in tumor implantation: Inconsistent number of cells injected or injection site. Animal-to-animal variation: Inherent biological differences between animals.[9] Issues with this compound formulation and administration: Poor solubility or stability of the formulation, inconsistent dosing. | Tumor Implantation: Standardize the cell injection procedure, including cell number, volume, and anatomical location. Animal Variation: Use a sufficient number of animals per group to account for biological variability and randomize animals into treatment groups.[9] Formulation and Dosing: Develop a stable and biocompatible formulation for this compound. Ensure accurate and consistent administration of the compound. |
Frequently Asked Questions (FAQs)
This compound Characteristics and Handling
Q1: What are the key chemical properties of this compound?
This compound is a lignan with the following properties:
-
Molecular Formula: C₄₀H₄₂O₁₂[10]
-
Molecular Weight: 714.76 g/mol [2]
-
Appearance: A solid, with specific color depending on purity.
-
Solubility: Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[11]
Q2: How should I store this compound?
For long-term storage, this compound should be kept at -20°C in a dry and dark environment.[2] For short-term use, it can be stored at 4°C for a few days to weeks.
Q3: How do I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Experimental Design and Protocols
Q4: What are the recommended starting concentrations for in vitro experiments?
Based on published data, the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines ranges from approximately 26 to 45 µM after 72 hours of treatment.[12][13] Therefore, a good starting point for a dose-response experiment would be a concentration range of 1 to 100 µM.
Q5: Can you provide a detailed protocol for a cell viability assay with this compound?
Yes, here is a detailed protocol for a Sulforhodamine B (SRB) assay:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Q6: How can I assess apoptosis induced by this compound?
Apoptosis can be assessed using several methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Western Blot for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP.[8][15]
Q7: Which proteins in the Hippo-YAP pathway should I analyze by Western blot?
Key proteins to investigate include:
-
Phosphorylated YAP (p-YAP): this compound is expected to increase the phosphorylation of YAP, leading to its cytoplasmic retention.
-
Total YAP: this compound has been shown to decrease the total levels of YAP.[12]
-
TAZ (Transcriptional co-activator with PDZ-binding motif): Another key downstream effector of the Hippo pathway.
-
Upstream kinases: LATS1/2 and MST1/2.
-
Downstream target genes of YAP/TAZ: Such as CTGF and Cyr61.
Data Interpretation and Variability Control
Q8: How can I minimize variability in my natural compound experiments?
-
Standardize Protocols: Use consistent and detailed protocols for all experiments.[4]
-
Quality Control of Compound: Ensure the purity and stability of your this compound.
-
Consistent Cell Culture Practices: Maintain cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
Appropriate Controls: Always include positive, negative, and vehicle controls in your experiments.[4]
-
Replication: Perform independent experiments on different days to ensure the reproducibility of your findings.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 41.5 | [12][13] |
| MDA-MB-231 | Breast Cancer | 26.0 | [12][13] |
| SW480 | Colorectal Cancer | 45.3 | [12][13] |
| PC3 | Prostate Cancer | 42.9 | [12][13] |
| HCT116 | Colorectal Cancer | 32.8 | [16] |
| HCT15 | Colorectal Cancer | 51.4 | [16] |
Experimental Protocols & Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for investigating the effects of this compound on cancer cells.
This compound's Mechanism of Action: Hippo-YAP Signaling Pathway
Caption: this compound activates the Hippo signaling pathway, leading to the inhibition of YAP and reduced cell proliferation.
References
- 1. mt.com [mt.com]
- 2. cellgs.com [cellgs.com]
- 3. bioivt.com [bioivt.com]
- 4. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Lappaol F: A Comparative Analysis with Other Lignans from Arctium lappa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lappaol F with other prominent lignans isolated from Arctium lappa (burdock), namely arctigenin and arctiin. The objective is to offer a clear, data-driven overview of their comparative performance in key biological assays, supported by detailed experimental protocols and visualizations of their molecular signaling pathways.
Comparative Biological Activity: Anticancer and Anti-inflammatory Effects
The primary therapeutic potentials of this compound, arctigenin, and arctiin lie in their anticancer and anti-inflammatory properties. The following tables summarize the quantitative data from various studies, providing a basis for comparing their efficacy.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of this compound, arctigenin, and arctiin against a range of human cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methods can vary between studies.
| Lignan | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |
| This compound | HeLa (Cervical Cancer) | 41.5 | 72 | Sulforhodamine B assay[1][2] |
| MDA-MB-231 (Breast Cancer) | 26.0 | 72 | Sulforhodamine B assay[1][2] | |
| SW480 (Colorectal Cancer) | 45.3 | 72 | Sulforhodamine B assay[1][2] | |
| PC3 (Prostate Cancer) | 42.9 | 72 | Sulforhodamine B assay[1][2] | |
| Arctigenin | MDA-MB-231 (Breast Cancer) | 0.787 | 24 | MTT assay[3] |
| MDA-MB-468 (Breast Cancer) | 0.283 | 24 | MTT assay[3] | |
| HCT-116 (Colorectal Cancer) | 0.82 | 48 | Not Specified[4] | |
| PANC-1 (Pancreatic Cancer) | Not Specified | Not Specified | Not Specified[4] | |
| HepG2 (Liver Cancer) | < 100 ng/mL | Not Specified | Not Specified[4] | |
| H116 (Colon Cancer) | 0.31 µg/mL | Not Specified | Not Specified[5] | |
| Arctiin | CaCo2 (Colorectal Cancer) | > 100 | Not Specified | Not Specified[6] |
| CEM/ADR 5000 (Leukemia) | > 100 | Not Specified | Not Specified[6] | |
| H116 (Colon Cancer) | 2.5 µg/mL | Not Specified | Not Specified[5] |
Summary of Anticancer Activity: Based on the available data, arctigenin generally exhibits significantly lower IC50 values across a range of cancer cell lines compared to this compound and arctiin, suggesting higher potency in inhibiting cancer cell proliferation in vitro.[3][4][5] this compound demonstrates moderate cytotoxic activity, while arctiin appears to be the least potent of the three in direct cytotoxicity assays.[1][2][5][6] However, it is noteworthy that arctiin can be metabolized to arctigenin, which may contribute to its in vivo activity.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
The overproduction of nitric oxide (NO) is a hallmark of inflammation. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of its anti-inflammatory potential.
| Lignan | Cell Line | IC50 (µM) for NO Inhibition |
| This compound | RAW 264.7 | 9.5[7] |
| Diarctigenin | RAW 264.7 | 9.6[7] |
| Arctigenin | RAW 264.7 | Potent Inhibition (Specific IC50 not consistently reported, but strong activity noted)[8][9] |
| Arctiin | RAW 264.7 | Less potent than arctigenin[8] |
Summary of Anti-inflammatory Activity: this compound and diarctigenin show strong and comparable inhibitory effects on nitric oxide production.[7] Arctigenin is also a potent inhibitor of inflammatory responses, often considered more active than its glycoside, arctiin.[8] The anti-inflammatory effects of these lignans are mediated through the modulation of key inflammatory signaling pathways.
Molecular Mechanisms and Signaling Pathways
The biological activities of this compound, arctigenin, and arctiin are underpinned by their interactions with distinct intracellular signaling pathways.
This compound: Inhibition of the Hippo-YAP Signaling Pathway
This compound exerts its anticancer effects primarily by inhibiting the Hippo-Yes-associated protein (YAP) signaling pathway.[1][2] YAP is a transcriptional co-activator that promotes cell proliferation and inhibits apoptosis. By downregulating YAP, this compound effectively halts tumor cell growth.[1][2]
Caption: this compound inhibits cancer cell growth by activating the Hippo pathway, leading to the phosphorylation and inhibition of the transcriptional co-activator YAP.
Arctigenin: Multi-target Inhibition of Pro-cancer and Pro-inflammatory Pathways
Arctigenin's potent biological activities stem from its ability to modulate multiple signaling pathways, including STAT3, NF-κB, MAPK, and PI3K/Akt.[3][10][11][12] This multi-target action contributes to its strong anticancer and anti-inflammatory effects.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Cell Viability Assay [bio-protocol.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
Validating Lappaol F as a Potent Inhibitor of the YAP Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effector of this pathway, Yes-associated protein (YAP), is a transcriptional co-activator that, when translocated to the nucleus, promotes the expression of genes involved in cell growth and inhibits apoptosis. Consequently, YAP has emerged as a promising therapeutic target for cancer treatment. This guide provides an objective comparison of Lappaol F (LAF), a natural lignan, with the well-established YAP inhibitor Verteporfin (VP), supported by experimental data and detailed protocols for validation.
Mechanism of Action: this compound vs. Verteporfin
This compound exerts its anticancer activity by inhibiting the YAP pathway through a dual mechanism involving both transcriptional and post-translational regulation.[1][2][3] Studies have shown that LAF downregulates the expression of YAP and its downstream target genes at both the mRNA and protein levels.[1] Furthermore, LAF increases the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, leading to its degradation and preventing its nuclear translocation.[1][4]
In contrast, Verteporfin, a drug clinically used in photodynamic therapy, inhibits YAP activity by directly disrupting the interaction between YAP and the TEA domain (TEAD) family of transcription factors in the nucleus.[5][6] This prevents the transcription of YAP target genes that drive cell proliferation.
Comparative Efficacy: Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Verteporfin in various cancer cell lines.
Table 1: IC50 Values of this compound (72h treatment)
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| HeLa | Cervical Cancer | 41.5 | [1][3] |
| MDA-MB-231 | Breast Cancer | 26.0 | [1][3] |
| SW480 | Colorectal Cancer | 45.3 | [1][3] |
| PC3 | Prostate Cancer | 42.9 | [1][3] |
Table 2: IC50 Values of Verteporfin (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR3 | Ovarian Cancer | 10.55 | [7] |
| OVCAR8 | Ovarian Cancer | 17.92 | [7] |
Experimental Validation Protocols
To validate the inhibition of the YAP pathway by this compound or other compounds, a series of key experiments are typically performed.
Western Blot for YAP Phosphorylation and Protein Levels
This technique is used to measure the levels of total YAP and phosphorylated YAP (p-YAP). An increase in the p-YAP/total YAP ratio indicates cytoplasmic retention and inactivation of YAP.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound or a control vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total YAP, phospho-YAP (e.g., at Ser127), and a loading control (e.g., GAPDH or β-actin).[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for YAP Target Gene Expression
qRT-PCR is used to measure the mRNA levels of YAP target genes, such as CTGF and CYR61.[9][10] A decrease in the expression of these genes indicates inhibition of YAP transcriptional activity.
Protocol:
-
RNA Extraction: Treat cells with this compound or a control. Extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for YAP target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[11]
Luciferase Reporter Assay for YAP/TAZ Activity
This assay provides a quantitative measure of YAP/TAZ transcriptional activity by utilizing a reporter plasmid containing TEAD-binding sites upstream of a luciferase gene.[12][13][14]
Protocol:
-
Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound or other compounds.
-
Cell Lysis and Measurement: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of YAP/TAZ activity.
Visualizing the Pathway and Experimental Workflow
Caption: The Hippo-YAP signaling pathway and points of inhibition by this compound and Verteporfin.
Caption: General experimental workflow for validating YAP pathway inhibition.
Conclusion
This compound is a promising natural compound for targeting the Hippo-YAP pathway in cancer. Its unique dual mechanism of downregulating YAP expression and promoting its cytoplasmic sequestration via 14-3-3σ upregulation presents a multi-pronged attack on this critical oncogenic pathway.[1][16] In comparison, the well-characterized inhibitor Verteporfin acts downstream by preventing the YAP-TEAD interaction.[5] The provided experimental protocols offer a robust framework for researchers to validate these and other potential YAP inhibitors. Further investigation into the efficacy and safety of this compound in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of YAP oncoprotein by the Hippo pathway is involved in cell contact inhibition and tissue growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Controls for Lappaol F Experiments: Ensuring Data Integrity and Interpretability
For Researchers, Scientists, and Drug Development Professionals
Lappaol F, a lignan derived from Arctium lappa (burdock), has emerged as a promising anti-cancer agent. Its primary mechanism of action involves the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway, a critical regulator of cell proliferation and apoptosis. Robust experimental design is paramount to accurately elucidate the biological effects of this compound and to validate its potential as a therapeutic. The appropriate use of positive and negative controls is a cornerstone of such a design, ensuring that observed effects are directly attributable to this compound's activity and not experimental artifacts. This guide provides a comprehensive comparison of recommended controls for in vitro and in vivo experiments with this compound, complete with detailed experimental protocols and data presentation formats.
The Crucial Role of Controls in this compound Research
In any experiment, controls serve as a baseline for comparison.
-
Positive controls are treatments known to produce the expected effect. In the context of this compound, a positive control would be a compound known to inhibit the Hippo-YAP pathway or induce a similar cellular outcome, such as apoptosis. This confirms that the experimental system is responsive and capable of detecting the effect of interest.
-
Negative controls are treatments that are not expected to have any effect. The most common negative control is the vehicle (the solvent used to dissolve this compound, typically DMSO). This ensures that the vehicle itself does not influence the experimental outcome. An ideal, though often challenging to identify, negative control would be a structurally similar but biologically inactive analog of this compound.
Recommended Controls for this compound Experiments
The selection of appropriate controls is contingent on the specific research question and the experimental model. The following table summarizes recommended positive and negative controls for common assays used to investigate this compound.
| Experimental Assay | Research Question | Recommended Positive Control | Recommended Negative Control |
| Cell Viability/Proliferation (e.g., SRB, MTT) | Does this compound inhibit cancer cell growth? | Paclitaxel, Doxorubicin | Vehicle (e.g., DMSO), Untreated Cells |
| Hippo-YAP Pathway Inhibition (Western Blot, qPCR) | Does this compound inhibit YAP activity? | Verteporfin (VP) | Vehicle (e.g., DMSO) |
| Apoptosis Induction (e.g., Annexin V/PI Staining) | Does this compound induce apoptosis? | Staurosporine, Paclitaxel | Vehicle (e.g., DMSO), Untreated Cells |
| In Vivo Tumor Growth (Xenograft Models) | Does this compound inhibit tumor growth in a living organism? | Paclitaxel | Vehicle (e.g., Saline, PBS with DMSO) |
Key Experimental Protocols
Detailed and consistent protocols are essential for reproducible research. Below are methodologies for key experiments cited in this guide.
Cell Viability: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, positive control (e.g., Paclitaxel), and vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Shake the plates for 5 minutes and read the absorbance at 510 nm using a microplate reader.
Data Presentation:
Summarize the half-maximal inhibitory concentration (IC50) values in a table for clear comparison.
| Compound | Cell Line | IC50 (µM) at 72h |
| This compound | HeLa | 41.5 |
| This compound | MDA-MB-231 | 26.0 |
| This compound | SW480 | 45.3 |
| This compound | PC3 | 42.9 |
| Paclitaxel | HeLa | Report literature value or determine experimentally |
| Paclitaxel | MDA-MB-231 | Report literature value or determine experimentally |
| Paclitaxel | SW480 | Report literature value or determine experimentally |
| Paclitaxel | PC3 | Report literature value or determine experimentally |
Note: IC50 values for this compound are from existing literature.[6][7][8] Researchers should determine these values under their specific experimental conditions.
Experimental Workflow for SRB Assay
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Western Blotting for Hippo-YAP Pathway Proteins
Western blotting is used to detect specific proteins in a sample.[9][10][11][12][13]
Protocol:
-
Cell Lysis: Treat cells with this compound, positive control (e.g., Verteporfin), and vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-YAP (1:1000)
-
Anti-phospho-YAP (Ser127) (1:1000)
-
Anti-14-3-3σ (1:1000)
-
Anti-Survivin (1:1000)
-
Anti-c-Myc (1:1000)
-
Anti-β-actin or Anti-GAPDH (loading control, 1:5000)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Western Blotting
Caption: General workflow for Western blotting analysis.
Quantitative Real-Time PCR (qPCR) for YAP Target Genes
qPCR is used to measure the mRNA expression levels of target genes.[14][15][16][17][18]
Protocol:
-
RNA Extraction: Treat cells with this compound, positive control (e.g., Verteporfin), and vehicle control. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers for YAP target genes (e.g., CTGF, CYR61, BIRC5 [Survivin]) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Logical Flow for qPCR Data Analysis
Caption: Data analysis workflow for quantitative real-time PCR.
Signaling Pathway Diagram
The Hippo-YAP Signaling Pathway and the Action of this compound
This compound inhibits the Hippo-YAP signaling pathway. When the pathway is "on," a kinase cascade phosphorylates YAP, leading to its cytoplasmic retention by 14-3-3 proteins and subsequent degradation. This prevents YAP from entering the nucleus and activating transcription of pro-proliferative and anti-apoptotic genes. This compound promotes the "on" state of this pathway, in part by upregulating 14-3-3σ.
Caption: The Hippo-YAP signaling pathway and the inhibitory mechanism of this compound.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. protocols.io [protocols.io]
- 11. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 12. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Independent Verification of Lappaol F's Tumor Suppression Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor suppression activity of Lappaol F with the established chemotherapeutic agent, Paclitaxel. The information presented is collated from peer-reviewed scientific literature and is intended to provide a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound, a lignanoid compound isolated from Arctium lappa L., has demonstrated significant anti-tumor activity in both in vitro and in vivo studies.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in various cancer cell lines.[3] Notably, this compound has been shown to modulate key signaling pathways, including the Hippo-YAP pathway, and upregulate cell cycle inhibitors like p21 and p27, while downregulating cyclin B1 and CDK1.[3][4] This guide presents a comparative analysis of this compound's efficacy against Paclitaxel, a widely used mitotic inhibitor.
Data Presentation: this compound vs. Paclitaxel
The following tables summarize the quantitative data on the anti-tumor effects of this compound and Paclitaxel from published studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) at 72h | Citation |
| This compound | HeLa | Cervical Cancer | 41.5 | [4][5] |
| This compound | MDA-MB-231 | Breast Cancer | 26.0 | [4][5] |
| This compound | SW480 | Colorectal Cancer | 45.3 | [4][5] |
| This compound | PC3 | Prostate Cancer | 42.9 | [4][5] |
| This compound | HCT116 | Colorectal Cancer | 32.8 | [6] |
| This compound | HCT15 | Colorectal Cancer | 51.4 | [6] |
Note: Directly comparable IC50 values for Paclitaxel under the exact same experimental conditions were not available in the searched literature. Researchers should establish baseline cytotoxicity for Paclitaxel in their specific cell lines for a direct comparison.
Table 2: In Vivo Tumor Growth Inhibition
| Compound & Dosage | Xenograft Model | Tumor Growth Inhibition | Citation |
| This compound (10 mg/kg/day) | SW480 (colorectal) xenografts in nude mice | 52% reduction in tumor weight | [4] |
| This compound (20 mg/kg/day) | SW480 (colorectal) xenografts in nude mice | 57% reduction in tumor weight | [4] |
| Paclitaxel (10 mg/kg, every other day) | SW480 (colorectal) xenografts in nude mice | 40% reduction in tumor weight | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Paclitaxel for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[9][10][11]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Paclitaxel for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[2][12][13][14][15]
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p21, p27, Cyclin B1, CDK1, YAP, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[16][17][18][19][20]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., SW480, 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, Paclitaxel).
-
Drug Administration: Administer the compounds as per the specified dosage and schedule (e.g., intravenous injection).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis of the tumor tissue (e.g., immunohistochemistry for apoptosis markers) can be performed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's tumor suppression activity.
Caption: General experimental workflow for verifying tumor suppression.
Caption: this compound's inhibitory effect on the Hippo-YAP signaling pathway.
References
- 1. Hippo/YAP signaling’s multifaceted crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. igbmc.fr [igbmc.fr]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nude Mouse Xenograft Model [bio-protocol.org]
Lappaol F: A Comparative Analysis of its Anti-Cancer Mechanism Across Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Lappaol F, a natural lignan with promising anti-cancer properties, across various cancer types. We present a comparative analysis of its efficacy, supported by experimental data, and benchmark its performance against established chemotherapeutic agents. Detailed experimental protocols and visual representations of its molecular interactions are included to facilitate further research and development.
Comparative Efficacy of this compound
This compound has demonstrated significant growth-inhibitory effects across a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is summarized below in comparison to Paclitaxel, a widely used chemotherapeutic agent.
| Cell Line | Cancer Type | This compound IC50 (µM) at 72h | Paclitaxel IC50 (nM) at 72h |
| HeLa | Cervical Cancer | 41.5[1][2][3][4] | Not available in cited sources |
| SW480 | Colorectal Cancer | 45.3[1][2][3][4] | Not available in cited sources |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 26.0[1][2][3][4] | ~3.5 - 300 (range from multiple studies)[5][6][7] |
| PC3 | Prostate Cancer | 42.9[1][2][3][4] | Not available in cited sources |
| Hs-578T | Breast Cancer (Triple-Negative) | 35.33 (at 48h) | Not available in cited sources |
| MCF-7 | Breast Cancer | 13.3[8] | Not available in cited sources |
| RKO | Colon Cancer | 25.2[8] | Not available in cited sources |
In vivo studies have further corroborated the anti-tumor activity of this compound. In a colon cancer xenograft model using SW480 cells, this compound administered at 10 mg/kg/day and 20 mg/kg/day for 15 days inhibited tumor size by 48% and 55%, respectively.[1][2] This was comparable to the tumor size inhibition of 48% observed with Paclitaxel at a dose of 10 mg/kg.[1][2] Similarly, in a cervical cancer xenograft model with HeLa cells, this compound at 5 mg/kg/day and 10 mg/kg/day for 15 days resulted in 54% and 64% tumor growth inhibition, respectively.[8]
Mechanism of Action: A Multi-Pathway Approach
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways, leading to cell cycle arrest and apoptosis.
Hippo-YAP Pathway Inhibition
A primary mechanism of this compound is the inhibition of the Hippo-YAP signaling pathway.[1][2][3][4] this compound downregulates the expression of Yes-associated protein (YAP), a key transcriptional co-activator that promotes cell proliferation and inhibits apoptosis.[1][2][3][4] This is achieved at both the transcriptional and post-translational levels. This compound has been shown to increase the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, preventing its nuclear translocation and pro-oncogenic activity.[1][2][3]
Caption: this compound inhibits the Hippo-YAP pathway.
Regulation of GSK-3β/YAP/β-catenin and PI3K/AKT/mTOR Pathways in Triple-Negative Breast Cancer (TNBC)
In TNBC models, this compound has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This is achieved by inhibiting the GSK-3β/YAP/β-catenin and PI3K/AKT/mTOR signaling pathways. This compound inhibits the phosphorylation of GSK-3β, leading to the suppression of β-catenin nuclear translocation and YAP expression. Concurrently, it inhibits the PI3K/AKT pathway and the phosphorylation of its downstream effector, mTOR.
Caption: this compound's dual inhibition of key TNBC pathways.
Induction of Cell Cycle Arrest and Apoptosis
This compound induces cell cycle arrest at the G1 and G2 phases in a variety of cancer cell lines.[9][10][11] This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin B1 and CDK1.[9][10][11] Furthermore, this compound promotes apoptosis, as evidenced by the activation of caspases and increased Annexin V staining.[9][10][11][12][13]
Caption: this compound induces cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., YAP, p-GSK-3β, β-catenin, PI3K, AKT, mTOR, p21, Cyclin B1) overnight at 4°C.[12][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12][16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates a multifaceted anti-cancer mechanism of action that is effective across various cancer types, including cervical, colorectal, breast, and prostate cancer. Its ability to modulate multiple key signaling pathways, such as the Hippo-YAP, GSK-3β/YAP/β-catenin, and PI3K/AKT/mTOR pathways, underscores its potential as a robust therapeutic agent. The in vitro and in vivo data presented in this guide, particularly the comparative efficacy against Paclitaxel, highlight this compound as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein are intended to facilitate the replication and expansion of these findings by the research community.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 9. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Lappaol F: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy
For Immediate Release
This publication provides a comprehensive comparison of the in vitro and in vivo efficacy of Lappaol F, a lignanoid compound isolated from Arctium lappa L. (burdock). This guide is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this natural product. The data presented is compiled from peer-reviewed studies and aims to provide an objective overview of this compound's performance, including its mechanism of action and comparisons with a standard chemotherapeutic agent.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for several cancer cell types. These studies highlight the broad-spectrum anti-proliferative activity of this compound.
| Cell Line | Cancer Type | IC50 (µmol/L) at 72h |
| HeLa | Cervical Cancer | 41.5[1][2] |
| MDA-MB-231 | Breast Cancer | 26.0[1][2] |
| SW480 | Colorectal Cancer | 45.3[1][2] |
| PC3 | Prostate Cancer | 42.9[1][2] |
In Vivo Efficacy: Significant Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound has been confirmed in in vivo studies using xenograft mouse models. In these models, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The mice are subsequently treated with this compound to assess its effect on tumor growth.
A notable study utilized a colon cancer xenograft model with SW480 cells.[1] Intravenous administration of this compound for 15 consecutive days resulted in a dose-dependent inhibition of tumor growth.[1] Furthermore, a study on a cervical cancer xenograft model using HeLa cells also demonstrated significant tumor growth inhibition.[3]
For comparative purposes, the efficacy of this compound was benchmarked against paclitaxel, a widely used chemotherapeutic drug.
| Treatment Group | Dosage | Tumor Size Inhibition | Tumor Weight Reduction |
| This compound | 10 mg/kg/day | 48%[1] | 52%[1] |
| This compound | 20 mg/kg/day | 55%[1] | 57%[1] |
| Paclitaxel | 10 mg/kg | 48%[1] | 40%[1] |
| This compound (HeLa Xenograft) | 5 mg/kg/day | 54% | Not Reported |
| This compound (HeLa Xenograft) | 10 mg/kg/day | 64% | Not Reported |
Notably, this compound was well-tolerated by the animals, with no significant changes in body weight observed during the treatment period.[1][4]
Mechanism of Action: Targeting the Hippo-YAP Signaling Pathway
Research indicates that this compound exerts its anti-cancer effects primarily through the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is often implicated in cancer development.
This compound's mechanism involves two key actions:
-
Transcriptional Inhibition: It downregulates the mRNA levels of YAP and its downstream target genes.[1]
-
Post-translational Regulation: this compound increases the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, leading to its degradation.[1][2]
By inhibiting YAP, this compound effectively suppresses the transcription of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[5] Studies have shown that this compound can induce both G1 and G2 phase cell-cycle arrest, which is associated with an increase in the expression of p21 and p27, and a reduction in cyclin B1 and cyclin-dependent kinase 1 (CDK1).[4]
Caption: this compound inhibits the Hippo-YAP pathway.
Experimental Protocols
In Vitro Cell Viability Assay
The anti-proliferative effects of this compound were determined using the sulforhodamine B (SRB) assay.[1]
-
Cell Culture: Human cancer cell lines (HeLa, MDA-MB-231, SW480, and PC3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 10, 25, 50, or 75 µmol/L) for 24, 48, or 72 hours.
-
Cell Fixation: After treatment, cells were fixed with trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in BALB/c nude mice bearing human cancer xenografts.[1]
-
Cell Implantation: SW480 human colon cancer cells were subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomly assigned to treatment groups: vehicle control, this compound (10 or 20 mg/kg), or paclitaxel (10 mg/kg). This compound was administered intravenously daily for 15 days, while paclitaxel was administered every other day.[1]
-
Tumor Measurement: Tumor volume was measured every four days using calipers and calculated using the formula: (length × width²) / 2.[1]
-
Endpoint: At the end of the study, mice were euthanized, and the tumors were excised and weighed.
Caption: Workflow for the in vivo xenograft study.
Conclusion
This compound demonstrates consistent and potent anti-cancer activity both in vitro and in vivo. Its efficacy is comparable to the established chemotherapeutic agent paclitaxel in a colon cancer xenograft model, with the added benefit of being well-tolerated. The mechanism of action, centered on the inhibition of the Hippo-YAP signaling pathway, presents a promising target for cancer therapy. Further research and clinical evaluation are warranted to fully explore the therapeutic potential of this compound.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 4. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Lappaol F: A Comparative Analysis Against Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lappaol F, a natural lignan with demonstrated anti-tumor properties, against standard-of-care chemotherapy agents in preclinical models of colon, breast, and lung cancer. The information is compiled from peer-reviewed studies to support further research and development in oncology.
Executive Summary
This compound, isolated from Arctium lappa (burdock), has emerged as a potential anti-cancer therapeutic by inducing cell cycle arrest and apoptosis.[1] Its primary mechanism of action involves the inhibition of the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and organ size.[2][3] Preclinical data suggests that this compound exhibits potent anti-tumor activity in vitro across various cancer cell lines and in vivo in a colon cancer xenograft model, where its efficacy was comparable to the standard chemotherapy agent paclitaxel.[3][4] This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive evaluation of this compound's therapeutic potential.
In Vitro Efficacy: this compound vs. Standard Chemotherapies
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapy drugs in colon, breast, and lung cancer cell lines.
Disclaimer: The IC50 values for this compound and standard-of-care chemotherapies presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell culture techniques, passage number, and specific assay protocols can vary between studies, significantly influencing the results.
Colon Cancer
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | SW480 | 45.3 | 72 | [4] |
| This compound | HCT116 | 32.8 | 48 | [5] |
| This compound | HCT15 | 51.4 | 48 | [5] |
| Paclitaxel | SW480 | Not explicitly stated in the same study | - | |
| 5-Fluorouracil | SW480 | - | - | |
| Oxaliplatin | SW480 | - | - |
Breast Cancer
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | MDA-MB-231 | 26.0 | 72 | [4] |
| Doxorubicin | MDA-MB-231 | 0.68 ± 0.07 | 48 | [6] |
| Doxorubicin | MDA-MB-231 | 0.69 | 48 | [7] |
Lung Cancer
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | A549 | Data not available in peer-reviewed literature | - | |
| Cisplatin | A549 | 33.27 | 48 | [8] |
| Cisplatin | A549 | ~5-10 | 48 | [9] |
| Docetaxel | A549 | 0.54 ± 0.02 µg/mL | 24 | [10] |
In Vivo Efficacy: Colon Cancer Xenograft Model
A head-to-head comparison of this compound and paclitaxel was conducted in a BALB/c nude mouse model with SW480 human colon cancer xenografts.[4]
| Treatment Group | Dosage | Administration | Treatment Duration | Tumor Growth Inhibition (%) | Tumor Weight Reduction (%) | Citation |
| Vehicle Control | - | Intravenous Injection | 15 days | - | - | [4] |
| This compound | 10 mg/kg/day | Intravenous Injection | 15 days | 48 | 52 | [4] |
| This compound | 20 mg/kg/day | Intravenous Injection | 15 days | 55 | 57 | [4] |
| Paclitaxel | 10 mg/kg/day | Intravenous Injection | 15 days | 48 | 40 | [4] |
Mechanism of Action: Inhibition of the Hippo-YAP Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the Hippo-YAP signaling pathway.[2][3] Under normal conditions, the Hippo pathway is active, leading to the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP). Phosphorylated YAP is then sequestered in the cytoplasm by 14-3-3 proteins, preventing it from entering the nucleus and promoting the transcription of genes involved in cell proliferation and survival.[2] In many cancers, the Hippo pathway is dysregulated, leading to the dephosphorylation and nuclear translocation of YAP, which drives tumor growth.
This compound has been shown to intervene in this pathway in two ways:
-
Transcriptional Inhibition: It downregulates the mRNA levels of YAP.[4]
-
Post-translational Regulation: It increases the expression of 14-3-3σ, a protein that binds to phosphorylated YAP, leading to its cytoplasmic retention and degradation.[4]
Caption: this compound inhibits the Hippo-YAP pathway.
Experimental Protocols
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)[4]
-
Cell Culture: Human cancer cell lines (SW480, MDA-MB-231, etc.) were cultured in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells were incubated for the specified durations (e.g., 24, 48, or 72 hours).
-
Fixation: After incubation, cells were fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance was measured at 515 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
In Vivo Colon Cancer Xenograft Study[4]
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) were used.
-
Tumor Inoculation: 5 x 10^6 SW480 human colon cancer cells were injected subcutaneously into the right flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Groups: Mice were randomly assigned to vehicle control, this compound (10 or 20 mg/kg/day), or paclitaxel (10 mg/kg/day) groups.
-
Drug Administration: Treatments were administered daily via intravenous injection for 15 consecutive days.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.
-
Analysis: Tumor growth inhibition and tumor weight reduction were calculated relative to the vehicle control group.
References
- 1. Comparing Apoptosis and Necrosis Effects of Arctium Lappa Root Extract and Doxorubicin on MCF7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. Investigation of the anticancer effect of newly synthesized palladium conjugate Schiff base metal complexes on non-small cell lung cancer cell line and mouse embryonic fibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of Lappaol F: A Genetic Approach to On-Target Effect Confirmation
A Comparative Guide for Researchers
Lappaol F, a natural lignan compound, has emerged as a promising anti-cancer agent. Its efficacy is attributed to the targeted inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway, a critical regulator of cell proliferation and apoptosis.[1][2] This guide provides a comprehensive comparison of this compound's on-target effects with genetic validation approaches and alternative YAP inhibitors, supported by experimental data. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to evaluate and potentially utilize this compound in their own research.
Quantitative Performance Analysis
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its dose-dependent efficacy. For comparison, data for Verteporfin, a known YAP inhibitor, is included where available.
| Cell Line | Cancer Type | This compound IC50 (µM) at 72h | Verteporfin (Positive Control) |
| HeLa | Cervical Cancer | 41.5[1][2][3] | 1 µM (used as a positive control)[4] |
| MDA-MB-231 | Breast Cancer | 26.0[1][2][3] | 1 µM (used as a positive control)[4] |
| SW480 | Colorectal Cancer | 45.3[1][2][3] | 1 µM (used as a positive control)[4] |
| PC3 | Prostate Cancer | 42.9[1][2][3] | 1 µM (used as a positive control)[4] |
| HCT15 | Colorectal Cancer | 51.4[5] | Not specified |
| HCT116 | Colorectal Cancer | 32.8[5] | Not specified |
Genetic Validation of On-Target Effects
Genetic knockdown experiments have been instrumental in confirming that the anti-cancer effects of this compound are directly mediated through its intended target, the Hippo-YAP pathway.
siRNA-Mediated Knockdown of 14-3-3σ
One key study demonstrated that this compound's inhibitory effect on YAP is partially dependent on the protein 14-3-3σ, which promotes the cytoplasmic retention and degradation of YAP.[1][2] Knockdown of 14-3-3σ using small interfering RNA (siRNA) partially reversed the YAP inhibition and anti-proliferative effects induced by this compound, providing strong evidence for its on-target activity.[1][2]
shRNA and Genetic Knockout of p21
Further investigations into this compound's mechanism of action involved the use of short hairpin RNA (shRNA) and genetic knockout of the cell cycle regulator p21.[6] These studies revealed that the depletion of p21 significantly abrogated the G2 cell-cycle arrest and the suppression of cyclin B1 and CDK1 mediated by this compound, indicating that p21 plays a crucial role in its anti-cancer effects.[6]
Experimental Protocols
To facilitate the replication and further investigation of this compound's on-target effects, detailed methodologies for key experiments are provided below.
Cell Culture and this compound Treatment
Human cancer cell lines (HeLa, MDA-MB-231, SW480, PC3, HCT15, and HCT116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental assays, cells were treated with this compound at various concentrations (e.g., 0, 10, 25, 50, 75 µmol/L) for different durations (e.g., 24, 48, 72 hours).[1][2][5]
siRNA Transfection for 14-3-3σ Knockdown
To specifically knockdown 14-3-3σ, small interfering RNA targeting 14-3-3σ and a non-targeting control siRNA were transfected into cancer cells using a suitable transfection reagent. The efficiency of knockdown was confirmed by Western blotting or RT-PCR. Following transfection, cells were treated with this compound, and the effects on YAP expression and cell proliferation were assessed.[1][2]
Western Blot Analysis
To determine the protein levels of YAP and its downstream targets (e.g., BIRC5, c-Myc, Bcl-2), cells were lysed, and protein concentrations were determined.[2] Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies followed by secondary antibodies. The protein bands were then visualized using a chemiluminescence detection system.[4]
Quantitative Real-Time PCR (qPCR)
To analyze the mRNA levels of YAP and its target genes, total RNA was extracted from cells and reverse-transcribed into cDNA. qPCR was then performed using specific primers for the genes of interest. The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene used for normalization.[2]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in confirming the on-target effects of this compound.
Figure 1: Mechanism of this compound action on the Hippo-YAP signaling pathway.
Figure 2: Workflow for genetic validation of this compound's on-target effect.
Conclusion
The convergence of quantitative data and genetic validation studies provides a robust confirmation of this compound's on-target effects on the Hippo-YAP signaling pathway. The use of siRNA-mediated knockdown of key pathway components has been pivotal in dissecting the molecular mechanism of this promising anti-cancer agent. This guide offers a foundational resource for researchers seeking to build upon these findings and further explore the therapeutic potential of this compound.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Lappaol F in Combination Cancer Therapy: A Review of Preclinical Evidence
For Immediate Release
A comprehensive review of existing preclinical data suggests that Lappaol F, a lignan isolated from the burdock plant (Arctium lappa), holds promise as a synergistic agent in combination with conventional anticancer drugs. While research into its combinatorial effects is still in its nascent stages, the compound's established mechanisms of action provide a strong rationale for its further investigation as a component of multi-drug cancer treatment regimens. This guide synthesizes the current understanding of this compound's standalone anticancer properties and explores the putative pathways through which it may synergize with other chemotherapeutic agents.
This compound: A Multi-faceted Anticancer Agent
This compound has demonstrated significant anticancer activity across a variety of human cancer cell lines, including those of the breast, colon, cervix, and prostate.[1][2][3] Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis.[1][3]
Key Mechanistic Insights:
-
Cell Cycle Arrest: this compound has been shown to induce both G1 and G2 phase cell cycle arrest.[1] This is associated with the upregulation of p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[1]
-
Apoptosis Induction: The compound triggers programmed cell death in various cancer cell lines, a crucial mechanism for eliminating malignant cells.[1][2]
-
YAP Signaling Inhibition: this compound has been identified as an inhibitor of the Hippo-Yes-associated protein (YAP) signaling pathway, which is often dysregulated in cancer and plays a key role in cell proliferation and survival.[2][4]
Hypothetical Synergistic Combinations and Mechanisms
While direct experimental evidence for the synergistic effects of this compound with other anticancer drugs is currently limited in publicly available literature, its known mechanisms of action suggest potential for synergy with several classes of chemotherapeutics. A patent has claimed the potential for co-administration of this compound with agents such as Cisplatin, Doxorubicin, and taxanes, although supporting experimental data on synergy was not provided.
Potential Synergistic Partners for this compound:
| Anticancer Drug Class | Standard Mechanism of Action | Potential Synergistic Mechanism with this compound |
| Platinum-based drugs (e.g., Cisplatin) | Induce DNA damage, leading to apoptosis. | This compound's induction of cell cycle arrest could prevent cancer cells from repairing DNA damage caused by cisplatin, thereby enhancing its cytotoxic effects. |
| Anthracyclines (e.g., Doxorubicin) | Intercalate into DNA, inhibit topoisomerase II, and generate free radicals. | By promoting apoptosis through the YAP pathway, this compound could lower the threshold for doxorubicin-induced cell death. |
| Taxanes (e.g., Paclitaxel) | Stabilize microtubules, leading to mitotic arrest and apoptosis. | This compound's ability to induce G2/M arrest could complement the mitotic arrest induced by taxanes, leading to a more profound and sustained cell cycle blockade. |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound, the following experimental protocols are recommended.
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner drug individually and in combination, and to calculate the Combination Index (CI) to quantify synergy.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the selected anticancer drug (e.g., Cisplatin, Doxorubicin, or Paclitaxel) in a suitable solvent (e.g., DMSO).
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the partner drug alone, and combinations of both at a constant ratio.
-
After a 48-72 hour incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Cell Cycle Analysis
Objective: To investigate the effects of this compound and a partner drug, alone and in combination, on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound, the partner drug, and the combination at synergistic concentrations determined from the MTT assay.
-
Cell Staining: After 24-48 hours, harvest the cells, fix them in cold 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay
Objective: To determine if the combination of this compound and a partner drug enhances apoptosis.
Methodology:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Annexin V/PI Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Path Forward: Proposed Experimental Workflow and Signaling Pathways
To facilitate the design and interpretation of these crucial experiments, the following diagrams outline the proposed workflow and the key signaling pathways that may be involved in the synergistic action of this compound.
Caption: Proposed experimental workflow for assessing this compound synergy.
Caption: Putative signaling pathways for this compound synergy.
Conclusion and Future Directions
The available evidence strongly supports the standalone anticancer properties of this compound. While direct experimental validation of its synergistic effects with other chemotherapeutic agents is a critical next step, the compound's known mechanisms of action provide a solid foundation for hypothesizing its potential as a valuable component of combination cancer therapy. The experimental protocols and conceptual frameworks presented here offer a roadmap for future research that could unlock the full therapeutic potential of this compound in the fight against cancer. Further in-depth studies are urgently needed to translate these promising preclinical observations into tangible clinical benefits.
References
- 1. Lapatinib in combination with paclitaxel plays synergistic antitumor effects on esophageal squamous cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Lappaol F's anticancer effects across different laboratories.
A note on reproducibility: The current body of research on the anticancer effects of Lappaol F appears to originate primarily from a single research group. While the findings are consistent across their publications, independent verification from different laboratories is crucial for establishing robust reproducibility. This guide summarizes the existing data to facilitate such comparative studies.
This compound, a lignan compound isolated from the seeds of Arctium lappa L. (burdock), has demonstrated significant anticancer properties in a variety of preclinical models.[1][2] It has been shown to suppress cancer cell growth in a time- and dose-dependent manner across numerous human cancer cell lines.[2][3] The primary mechanisms of action identified include the induction of cell cycle arrest at the G1 and G2 phases and the triggering of apoptosis (programmed cell death).[2][4] Furthermore, this compound has shown minimal cytotoxic effects on non-tumorigenic epithelial cells, suggesting a degree of selectivity for cancer cells.[2] In vivo studies using xenograft tumor models in nude mice have also demonstrated its strong tumor growth inhibition.[1][2]
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic effects of this compound have been quantified across several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data consistently shows efficacy in the micromolar range.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines at 72 hours
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| MDA-MB-231 | Breast Cancer | 26.0 | [5] |
| HCT116 | Colorectal Cancer | 32.8 | [6] |
| HeLa | Cervical Cancer | 41.5 | [5] |
| PC3 | Prostate Cancer | 42.9 | [5] |
| SW480 | Colorectal Cancer | 45.3 | [5] |
| HCT15 | Colorectal Cancer | 51.4 | [6] |
In Vivo Tumor Growth Inhibition
Studies using xenograft models have provided evidence of this compound's anticancer activity in a living organism.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Cell Line | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| SW480 (Colon) | BALB/c nude mice | 10 mg/kg/day for 15 days (i.v.) | 52% reduction in tumor weight | [1] |
| SW480 (Colon) | BALB/c nude mice | 20 mg/kg/day for 15 days (i.v.) | 57% reduction in tumor weight | [1] |
| HeLa (Cervical) | Nude mice | 5 or 10 mg/kg daily for 15 days (i.v.) | Significant inhibition | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A primary mechanism identified is the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[5][7][8]
This compound has been shown to downregulate the expression of YAP and its downstream target genes at both the mRNA and protein levels.[5][7] This is achieved, in part, by increasing the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and degradation of YAP, thereby preventing its nuclear translocation and pro-proliferative transcriptional activity.[5][8]
Caption: this compound inhibits the YAP signaling pathway.
Additionally, this compound has been found to induce cell cycle arrest through the upregulation of p21 and p27, and the downregulation of cyclin B1 and CDK1.[2]
Experimental Protocols
To facilitate reproducibility, the following are summaries of key experimental protocols described in the cited literature.
Cell Viability Assay
-
Method: Sulforhodamine B (SRB) assay.[7]
-
Procedure: Cancer cells (HeLa, MDA-MB-231, SW480, PC3) are seeded in 96-well plates.[7] After cell attachment, they are treated with varying concentrations of this compound (e.g., 0, 10, 25, 50, or 75 µmol/L) for 24, 48, or 72 hours.[7] Post-treatment, cells are fixed with trichloroacetic acid, washed, and stained with SRB solution. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read on a microplate reader to determine cell viability.[7]
Apoptosis Analysis
-
Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.[7]
-
Procedure: Cancer cells are treated with this compound (e.g., 0, 25, 50, or 75 µmol/L) for 48 hours.[1][7] Cells are then harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1][7]
Western Blotting
-
Method: Standard Western blotting protocol.
-
Procedure: Cells are treated with this compound at various concentrations and for different durations.[7] Total protein is extracted using lysis buffer, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., YAP, 14-3-3σ, Bcl-2, BIRC5) overnight.[7] After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Study
-
Method: Subcutaneous tumor implantation in immunodeficient mice.[1]
-
Procedure: BALB/c nude mice are subcutaneously injected with cancer cells (e.g., SW480).[5][8] When tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound (e.g., 10 or 20 mg/kg), a vehicle control, or a positive control like paclitaxel is administered, typically via intravenous injection, for a specified period (e.g., 15 days).[1][5][8] Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or Western blotting.[1]
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]
- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Lappaol F: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Lappaol F, a lignan compound with antineoplastic properties. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As no specific disposal protocol for this compound is officially published, these guidelines are based on best practices for handling and disposing of potent antineoplastic agents and structurally related compounds.
Core Safety and Handling Principles
Given its classification as an antineoplastic agent, this compound should be handled with the utmost care to prevent personnel exposure and environmental contamination. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy-rated gloves, a lab coat, and safety goggles.
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Avoid Contamination: Use dedicated labware when possible. If not feasible, thoroughly decontaminate reusable labware after use.
Step-by-Step Disposal Procedure
The following step-by-step process outlines the proper disposal of this compound waste.
Step 1: Waste Segregation Immediately segregate all this compound waste from regular trash and other chemical waste streams. Do not mix this compound waste with biohazardous waste unless the materials are dually contaminated.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes, bench paper), and contaminated lab supplies (e.g., pipette tips, vials) in a dedicated, clearly labeled, puncture-resistant hazardous waste container.
-
The container should be sealable to prevent leakage or aerosolization. A recommended container is a black hazardous waste container designated for antineoplastic agents.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Clearly label the container with "Hazardous Waste," "this compound," and the solvent composition.
-
-
Sharps Waste:
Step 3: Labeling All waste containers must be clearly labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents and their approximate concentrations
-
The date of accumulation
-
The associated hazards (e.g., "Antineoplastic," "Toxic")
Step 4: Storage Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][4][5] Do not attempt to dispose of this compound waste down the drain or in regular trash.[3]
Chemical and Physical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₀H₄₂O₁₂ |
| Molecular Weight | 714.76 g/mol |
| CAS Number | 69394-17-8 |
| Appearance | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
Currently, there are no published, standardized experimental protocols for the disposal of this compound. The procedures outlined in this document are based on established guidelines for the disposal of hazardous antineoplastic agents.[1][2][3][5][6]
This compound Signaling Pathway
This compound has been shown to exert its anticancer effects by inhibiting the Hippo-YAP signaling pathway. The following diagram illustrates the logical relationship of this pathway and the inhibitory action of this compound.
Caption: this compound inhibits the Hippo-YAP pathway.
References
Personal protective equipment for handling Lappaol F
FOR RESEARCH USE ONLY. Not for human or veterinary use. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lappaol F. As an antineoplastic agent, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.[2][3] The following guidelines are based on best practices for handling potent research compounds.
Hazard Identification and Precautionary Measures
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
May cause serious eye irritation.
-
Potential for long-term health effects through repeated or prolonged exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[1][2] The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., every hour).[1] |
| Body | Solid-Front Lab Coat | A non-permeable, solid-front gown with long sleeves and tight-fitting cuffs is required to protect skin and clothing from splashes.[1] |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to provide a seal around the eyes and protect against splashes and aerosols.[4][5] |
| Face | Face Shield | A face shield should be worn in addition to safety goggles during procedures with a high risk of splashing.[6] |
| Respiratory | Respirator (as needed) | A risk assessment should determine the need for respiratory protection. A respirator (e.g., N95 or higher) may be necessary when handling the powder outside of a containment system or if aerosols may be generated.[6] |
Engineering Controls
Engineering controls are essential for minimizing the risk of exposure to this compound.
| Control | Description |
| Chemical Fume Hood | All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to contain airborne particles and vapors. |
| Biological Safety Cabinet (BSC) | For procedures involving cell culture or sterile applications, a Class II BSC that is vented to the outside should be used.[1] |
| Closed Systems | Whenever possible, use closed systems for transfers and reactions to minimize the potential for spills and aerosol generation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Receiving | Inspect packages for damage upon arrival. Wear appropriate PPE when opening packages containing this compound. |
| Storage | Store this compound in a cool, dry, and dark place. Recommended short-term storage is at 0-4°C and long-term storage is at -20°C.[1] Store in a designated, clearly labeled area for potent compounds. |
| Weighing | Weigh this compound powder in a chemical fume hood or a ventilated balance enclosure. Use a dedicated set of weighing tools or thoroughly decontaminate them after use. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Add solvent to the vial of this compound slowly to avoid splashing. |
| Transport | When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers.[1] |
Spill Management
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (<5 mL or small amount of powder) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, lab coat, goggles). 3. Cover the spill with absorbent pads. 4. Clean the area with a detergent solution, followed by water.[1] 5. Place all contaminated materials in a designated hazardous waste container. |
| Large Spill (>5 mL or large amount of powder) | 1. Evacuate the area immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent others from entering the area. 4. Only trained personnel with appropriate respiratory protection should clean up large spills. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated disposables (e.g., gloves, absorbent pads, empty vials) must be placed in a designated, labeled hazardous waste container for antineoplastic agents.[2] |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[7] |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[1] |
Decontamination
Thorough decontamination of work surfaces and equipment is necessary after handling this compound.
| Item | Decontamination Procedure |
| Work Surfaces | Clean with a detergent solution, followed by 70% isopropyl alcohol.[1] |
| Equipment | Consult the equipment manufacturer's guidelines for appropriate decontamination procedures. |
| Glassware | Rinse with a suitable solvent to inactivate any residual this compound before standard washing procedures. |
This compound Handling Workflow
References
- 1. uwyo.edu [uwyo.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
